5-(Difluoromethoxy)-2-methoxyaniline
Description
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Properties
IUPAC Name |
5-(difluoromethoxy)-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2/c1-12-7-3-2-5(4-6(7)11)13-8(9)10/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHQYLORQOOAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Structural Significance of a Modern Synthetic Building Block
An In-Depth Technical Guide to the Chemical Structure Analysis of 5-(Difluoromethoxy)-2-methoxyaniline
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The compound this compound represents a valuable, polyfunctional building block embodying this principle. Its structure, featuring an aniline core substituted with both a methoxy and a difluoromethoxy group, presents a unique electronic and steric profile. The methoxy group, a classic electron-donating group, and the difluoromethoxy group, a potent electron-withdrawing lipophilic hydrogen bond donor, create a push-pull system on the aromatic ring that is of significant interest for fine-tuning molecular interactions.
This guide provides a comprehensive, in-depth analysis of the essential techniques required for the unambiguous structural elucidation of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deep understanding of the causality behind our analytical choices. We will explore how a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography, constitutes a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
Molecular Overview and Physicochemical Properties
The foundational step in any chemical analysis is a thorough understanding of the molecule's basic properties. These parameters dictate the choice of analytical solvents, ionization techniques, and potential for crystallization.
| Property | Value | Source |
| Molecular Formula | C₈H₉F₂NO₂ | (Calculated) |
| Molecular Weight | 189.16 g/mol | (Calculated) |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | COC1=C(C=C(C=C1)OC(F)F)N | N/A |
| InChI Key | (Predicted) | N/A |
| General Class | Aromatic Amine, Organofluorine Compound | [1][2] |
Aromatic amines are typically high-boiling liquids or low-melting solids and can exhibit toxicity.[1][2] The presence of the difluoromethoxy group is expected to increase lipophilicity and modulate the basicity of the aniline nitrogen compared to its non-fluorinated analogue.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Atomic Environment
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.
Expertise in Action: Predicting the NMR Landscape
The substitution pattern on the aniline ring dictates the expected chemical shifts and coupling patterns. The methoxy (-OCH₃) group at C2 is electron-donating, while the difluoromethoxy (-OCHF₂) group at C5 is strongly electron-withdrawing. The amine (-NH₂) at C1 is also an electron-donating group. This electronic interplay allows for a predictable, yet information-rich, spectral output.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethoxy)-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
5-(Difluoromethoxy)-2-methoxyaniline is a substituted aniline that holds significant potential as a building block in medicinal chemistry and materials science. The presence of both a methoxy and a difluoromethoxy group on the aniline scaffold imparts unique electronic and lipophilic characteristics, which can influence the biological activity, metabolic stability, and material properties of its derivatives. As this appears to be a novel or non-commercial compound, this guide provides a comprehensive framework for its physicochemical characterization. We will delve into the predicted properties based on structure-activity relationships and provide detailed, field-proven experimental protocols for their empirical determination. This document is designed to be a practical resource for researchers, enabling a thorough and accurate evaluation of this promising molecule.
I. Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any new chemical entity is to understand its structure and predict its fundamental properties. These predictions, while not a substitute for experimental data, provide a valuable starting point for experimental design.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₉F₂NO₂
-
Molecular Weight: 189.16 g/mol
-
CAS Number: Not currently assigned. A closely related compound, 5-(Difluoromethoxy)-2-fluoroaniline, has the CAS number 1261573-56-1.[1]
The structure combines an electron-donating methoxy group ortho to the amine and an electron-withdrawing difluoromethoxy group meta to the amine. This substitution pattern is expected to significantly influence the molecule's polarity, basicity, and intermolecular interactions.
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known effects of the functional groups on the aniline core and can be calculated using Quantitative Structure-Property Relationship (QSPR) models.[2][3][4]
| Property | Predicted Value/Range | Rationale and Significance |
| Melting Point (°C) | Solid at room temperature | The presence of polar functional groups capable of hydrogen bonding (amine) and dipole-dipole interactions (ethers, C-F bonds) suggests a crystalline solid state. The exact melting point will depend on the crystal lattice energy. |
| Boiling Point (°C) | > 200 °C (at atmospheric pressure) | Aromatic amines with similar molecular weights have high boiling points. The polarity of the molecule will contribute to strong intermolecular forces, requiring significant energy for vaporization. |
| Aqueous Solubility | Low to moderate | The aniline core and the difluoromethoxy group contribute to lipophilicity, while the amine and ether oxygens can participate in hydrogen bonding with water. Solubility is expected to be pH-dependent. |
| pKa (of the conjugate acid) | 3.5 - 4.5 | The electron-withdrawing nature of the difluoromethoxy group is expected to decrease the basicity of the aniline nitrogen compared to aniline (pKa 4.6). The ortho-methoxy group may have a slight electron-donating effect, but the overall influence is predicted to be base-weakening.[5][6][7] |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | The difluoromethoxy group significantly increases lipophilicity compared to a hydroxyl or methoxy group. This parameter is crucial for predicting membrane permeability and bioavailability. |
II. Experimental Determination of Physicochemical Properties
The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.
A. Melting Point Determination
The melting point is a fundamental indicator of purity.[8] For a novel compound, a sharp melting range is indicative of high purity.
Experimental Protocol: Capillary Melting Point Method [9][10][11][12]
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.[9]
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Set a heating ramp rate. For an unknown compound, a preliminary rapid scan can be performed to determine an approximate melting range.
-
-
Measurement:
-
For an accurate measurement, set a slow heating rate (1-2 °C per minute) starting from approximately 20 °C below the expected melting point.[9]
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the last solid particle melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
Self-Validation: Repeat the measurement at least twice. Consistent and sharp melting ranges are indicative of a pure compound.
Diagram: Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
B. Solubility Profile
Determining the solubility in various solvents is critical for downstream applications such as formulation and biological testing. The OECD 105 guideline provides a standardized approach.[13]
Experimental Protocol: Shake-Flask Method [12][14][15][16]
-
Preparation of Saturated Solutions:
-
Add an excess of solid this compound to a series of vials containing a known volume of different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials in a constant temperature shaker (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
Allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of the diluted solution.
-
Calculate the original solubility, accounting for the dilution factor.
-
Self-Validation: The concentration of the dissolved compound should remain constant over the final time points of equilibration, indicating that saturation has been achieved.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
C. pKa Determination
The pKa of the anilinium ion is a critical parameter that governs the ionization state of the molecule at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding.
Experimental Protocol: Potentiometric Titration [11][17][18][19][20]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a co-solvent like methanol/water if aqueous solubility is low) to a known concentration (e.g., 1-10 mM).
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Immerse the pH electrode in the stirred sample solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point from the first derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point.
-
Self-Validation: The titration curve should exhibit a clear inflection point. The experiment should be repeated to ensure reproducibility.
III. Analytical Characterization
A suite of analytical techniques should be employed to confirm the identity, purity, and structure of the synthesized this compound.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the compound and for the quantification in solubility studies.
Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column.
-
-
Mobile Phase:
-
A gradient of acetonitrile and water or methanol and water is a common starting point for method development.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹⁹F NMR will be crucial for this molecule.
-
¹H NMR: Will provide information on the number and connectivity of protons. The chemical shifts of the aromatic protons will be influenced by the methoxy and difluoromethoxy groups.
-
¹⁹F NMR: The difluoromethoxy group will give a characteristic signal. The chemical shift and coupling constants will confirm the presence and environment of the fluorine atoms.[21] The large chemical shift dispersion in ¹⁹F NMR is advantageous for structural analysis.[22]
C. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Expected Fragmentation: Aromatic ethers typically show a prominent molecular ion peak due to the stability of the benzene ring.[22][23][24][25] Fragmentation is expected to occur at the ether linkages.
IV. Safety, Handling, and Disposal
As a novel aromatic amine, this compound should be handled with caution, assuming it may be toxic and/or carcinogenic.[26][27]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[28][29]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[28]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[26]
V. Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the physicochemical properties of the novel compound, this compound. By following the detailed experimental protocols for determining melting point, solubility, and pKa, and employing the described analytical techniques for structural confirmation and purity assessment, researchers can generate a robust and reliable dataset for this promising molecule. The provided safety guidelines are paramount for ensuring the well-being of laboratory personnel. This foundational knowledge of its physicochemical properties will be instrumental in advancing its potential applications in drug discovery and materials science.
VI. References
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Estimating the Physicochemical Properties of Polysubstituted Aromatic Compounds Using UPPER. PubMed, 15 Jan. 2018, .
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1261573-56-1 | 5-(Difluoromethoxy)-2-fluoroaniline | ChemScene. ChemScene, . Accessed 17 Feb. 2026.
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MASS SPECTRUM OF ETHERS - ORGANIC SPECTROSCOPY INTERNATIONAL. ORGANIC SPECTROSCOPY INTERNATIONAL, 2 July 2015, .
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Structure±metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Taylor & Francis Online, . Accessed 17 Feb. 2026.
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An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem, . Accessed 17 Feb. 2026.
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Prediction of Physico-Chemical Properties for Polycyclic Aromatic Hydrocarbons Based on Electronic Characteristics of Molecules. Lupine Publishers, 29 Aug. 2019, lupinepublishers.com/chemistry-journal/fulltext/prediction-of-physico-chemical-properties-for-polycyclic-aromatic-hydrocarbons-based-on-electronic-characteristics-of-molecules.ID.000135.php.
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Prediction Potential of Degcity Indices for Physico- Chemical Properties of Polycyclic Aromatic Hydrocarbons: A QSPR Study. MDPI, 11 Apr. 2023, .
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GCMS Section 6.13 - Whitman People. Whitman People, people.whitman.edu/~dondi/CH352_2011/GCMS_Section_6_13.pdf. Accessed 17 Feb. 2026.
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Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar, scholar.afit.edu/etd/2994/. Accessed 17 Feb. 2026.
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Substituent effects on the physical properties and pKa of aniline. ResearchGate, . Accessed 17 Feb. 2026.
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Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point. University of Arizona, arizona.pure.elsevier.com/en/publications/estimating-the-physicochemical-properties-of-polyhalogenated-ar. Accessed 17 Feb. 2026.
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Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. Scribd, . Accessed 17 Feb. 2026.
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Mass Spectrometry: Fragmentation. Unknown Source.
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Substituent effects on the physical properties and pKa of aniline. Semantic Scholar, . Accessed 17 Feb. 2026.
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Prediction of physico-chemical properties for polycyclic aromatic hydrocarbons based on electronic characteristics of molecules. ResearchGate, . Accessed 17 Feb. 2026.
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6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts, 7 Apr. 2022, chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A_Step-by-Step_Procedures_for_Melting_Point_Determination.
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Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI, 20 May 2023, .
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Experiment 1: Melting-point Determinations. Unknown Source.
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5-Fluoro-2-methoxyaniline. Chem-Impex, . Accessed 17 Feb. 2026.
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Melting point determination. Unknown Source.
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Ion Types and Fragmentation Patterns in Mass Spectrometry. Creative Proteomics, . Accessed 17 Feb. 2026.
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray, . Accessed 17 Feb. 2026.
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Measuring the Melting Point. Westlab Canada, 8 May 2023, .
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Towards physical interpretation of substituent effects: the case of meta- and para-substituted anilines. RSC Publishing, 9 Dec. 2015, pubs.rsc.org/en/content/articlelanding/2016/cp/c5cp06752c.
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Melting point determination. SSERC, . Accessed 17 Feb. 2026.
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications, 9 Nov. 2023, pubs.acs.org/doi/10.1021/acs.chas.3c00057.
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate, . Accessed 17 Feb. 2026.
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5-Fluoro-2-methoxyaniline 97 1978-39-8. Sigma-Aldrich, . Accessed 17 Feb. 2026.
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Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry, . Accessed 17 Feb. 2026.
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Solubility testing in accordance with the OECD 105. FILAB, . Accessed 17 Feb. 2026.
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nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Nanopartikel.info, . Accessed 17 Feb. 2026.
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Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC, . Accessed 17 Feb. 2026.
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Procedure for solubility testing of NM suspension. Unknown Source.
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Unknown Source.
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What happens when a 1H of a methyl group is substituted by a 19F? Unknown Source.
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SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC, apps.dtic.mil/sti/pdfs/AD0299380.pdf. Accessed 17 Feb. 2026.
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SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc., . Accessed 17 Feb. 2026.
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Unknown Source.
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Annex 4. World Health Organization (WHO), . Accessed 17 Feb. 2026.
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5-Fluoro-2,4-dimethoxyaniline 195136-65-3. Sigma-Aldrich, . Accessed 17 Feb. 2026.
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2-(difluoromethoxy)-5-methoxyaniline | SCBT. Santa Cruz Biotechnology, . Accessed 17 Feb. 2026.
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CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline. CymitQuimica, . Accessed 17 Feb. 2026.
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MATERIAL SAFETY DATA SHEET. Tri-iso, . Accessed 17 Feb. 2026.
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98446-51-6 Cas No. | 2,4-Difluoro-5-methoxyaniline. Apollo Scientific, . Accessed 17 Feb. 2026.
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The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. SciSpace, . Accessed 17 Feb. 2026.
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An In-Depth Technical Guide to the Lipophilicity and Solubility Profile of 5-(Difluoromethoxy)-2-methoxyaniline
Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery
In the landscape of contemporary drug development, the adage "form follows function" is profoundly resonant. Before a molecule can exert its therapeutic effect, it must first navigate the complex biological milieu of the human body. This journey, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET), is fundamentally governed by the compound's intrinsic physicochemical properties.[1][2] Among the most critical of these are lipophilicity and aqueous solubility. These two parameters are not merely abstract chemical descriptors; they are key determinants of a drug's success or failure, influencing everything from oral bioavailability to metabolic clearance and potential for off-target effects.[3][]
This technical guide provides a comprehensive examination of the lipophilicity and solubility profile of 5-(Difluoromethoxy)-2-methoxyaniline, a substituted aniline of interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, theoretical underpinnings, and detailed experimental protocols necessary to characterize this and other novel chemical entities. We will delve into the causality behind experimental choices, present standardized methodologies as self-validating systems, and ground our discussion in authoritative scientific principles.
Physicochemical Snapshot: this compound
While experimentally determined values for this compound are not readily found in the provided search results, we can infer an estimated profile based on its structural components and data from similar molecules.
| Property | Estimated Value/Information | Significance in Drug Development |
| Molecular Formula | C8H9F2NO2 | Provides the elemental composition. |
| Molecular Weight | 189.16 g/mol | Influences diffusion and transport properties. |
| LogP (Lipophilicity) | Moderately Lipophilic (Est.) | A balance is crucial; too high can lead to poor solubility and metabolic instability, while too low can hinder membrane permeability.[2] |
| Aqueous Solubility | Low to Moderate (Est.) | Essential for absorption from the gastrointestinal tract and for formulation of intravenous dosage forms.[1] |
Note: The values in this table are estimations based on the chemical structure and data for analogous compounds. Experimental verification is essential.
Section 1: Lipophilicity - The "Fat-Loving" Nature of a Molecule
Lipophilicity, quite literally the "fat-loving" tendency of a molecule, describes its ability to dissolve in fats, oils, lipids, and non-polar solvents.[3] In a biological context, this property is a primary driver of a drug's ability to cross the lipid bilayer of cell membranes, a critical step for absorption and distribution to target tissues.[]
The most common metric for quantifying lipophilicity is the partition coefficient (LogP), which is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[5]
The Significance of LogP in Drug Design:
-
Absorption: A suitable LogP is necessary for a drug to passively diffuse across the gastrointestinal mucosa.[3][]
-
Distribution: Lipophilic compounds tend to have a larger volume of distribution, readily entering tissues, but may also accumulate in adipose tissue.[]
-
Metabolism: High lipophilicity can lead to increased interaction with metabolic enzymes, such as the Cytochrome P450 family, potentially leading to rapid clearance.[2]
-
Toxicity: Excessive lipophilicity has been linked to an increased risk of off-target effects and toxicity.[2]
Experimental Determination of Lipophilicity: The Shake-Flask Method (OECD 107)
The shake-flask method remains the gold standard for LogP determination due to its direct and unambiguous measurement of the partition coefficient.[5][6] The procedure is designed to achieve a thermodynamic equilibrium of the solute between two immiscible liquid phases.
Protocol: Shake-Flask LogP Determination
-
Preparation of Solvents:
-
n-Octanol (analytical grade) and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) are mutually pre-saturated by shaking them together for 24 hours at the experimental temperature, followed by separation of the two phases.[7] This step is critical to prevent volume changes of the phases during the partitioning experiment.
-
-
Sample Preparation:
-
A stock solution of this compound is prepared in the aqueous phase.
-
The concentration should be chosen to be within the linear range of the analytical method and should not exceed 0.01 mol/L in either phase.[7]
-
-
Partitioning:
-
A known volume of the aqueous stock solution and a known volume of pre-saturated n-octanol are combined in a suitable vessel (e.g., a glass test tube with a screw cap). The volume ratio of the two phases is adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.[8]
-
The vessel is then agitated (e.g., by shaking or stirring) at a constant temperature (typically 25 °C) until equilibrium is reached. The time required to reach equilibrium should be determined in preliminary experiments but is often in the range of several hours.[6]
-
-
Phase Separation:
-
The mixture is centrifuged to ensure complete separation of the two phases.[6]
-
-
Analysis:
-
The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The LogP is calculated as: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
Diagram: Shake-Flask LogP Determination Workflow
Caption: Workflow for LogP determination using the shake-flask method.
Section 2: Aqueous Solubility - The Gateway to Bioavailability
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH.[1] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[1]
The Impact of Solubility in Drug Development:
-
Bioavailability: A drug must be in solution to be absorbed.[2]
-
Formulation: Low solubility can make it challenging to develop both oral and parenteral (injectable) formulations.
-
In Vitro Assays: The solubility of a compound can limit the concentrations that can be tested in biological assays, potentially leading to misleading results.
Experimental Determination of Aqueous Solubility: The Equilibrium Solubility Method
The equilibrium solubility method, often referred to as the shake-flask method for solubility, is the definitive technique for determining the thermodynamic solubility of a compound.[9] It involves allowing an excess of the solid compound to equilibrate with the aqueous medium until a saturated solution is formed.
Protocol: Equilibrium Aqueous Solubility Determination
-
Preparation of Media:
-
Sample Preparation and Equilibration:
-
An excess amount of solid this compound is added to a known volume of each buffer in a sealed container. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[9]
-
The containers are agitated (e.g., using a shaker or rotator) at 37 °C for a sufficient period to reach equilibrium. The time to reach equilibrium should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[11]
-
-
Sample Processing:
-
Once equilibrium is reached, the undissolved solid is removed by filtration (using a filter that does not adsorb the compound) or centrifugation.[11]
-
-
Analysis:
-
The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV.
-
The solubility is reported in units such as mg/mL or µg/mL.
-
Diagram: Equilibrium Solubility Determination Workflow
Caption: Workflow for equilibrium aqueous solubility determination.
Conclusion: Synthesizing the Data for a Holistic Profile
The lipophilicity and solubility of a drug candidate are not independent variables but rather interconnected properties that must be co-optimized. For this compound, the difluoromethoxy group is expected to increase lipophilicity compared to a simple methoxy group, while the aniline and methoxy functionalities will contribute to its overall polarity and potential for hydrogen bonding, influencing solubility.
A comprehensive understanding of these properties, obtained through the rigorous experimental protocols detailed in this guide, is indispensable. The resulting data provides a critical foundation for lead optimization, enabling medicinal chemists to fine-tune molecular architecture to achieve the desired balance of potency, selectivity, and drug-like properties. By grounding experimental work in a solid theoretical framework, researchers can confidently advance compounds with a higher probability of success in the challenging journey from laboratory bench to clinical application.
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AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]
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News-Medical. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]
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ResearchGate. The influence of lipophilicity in drug discovery and design | Request PDF. [Link]
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protocols.io. LogP / LogD shake-flask method. [Link]
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Lokey Lab Protocols. (2017, March 6). Shake Flask logK. [Link]
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Scribd. Shake Flask Method. [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]
-
PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
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ASTM International. (2010, December 31). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]
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PubChem. 5-Fluoro-2-methoxyaniline. [Link]
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World Health Organization (WHO). Annex 4. [Link]
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Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. [Link]
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An In-Depth Technical Guide to Structure-Activity Relationship (SAR) Studies Involving 5-(Difluoromethoxy)-2-methoxyaniline
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a pivotal tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention. It serves as a unique bioisostere that offers a nuanced balance of properties, distinct from the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[1] This guide focuses on 5-(Difluoromethoxy)-2-methoxyaniline, a versatile chemical scaffold, and explores the principles and methodologies behind its structure-activity relationship (SAR) studies.
As a Senior Application Scientist, the intent here is not merely to present data, but to illuminate the rationale behind the molecular design, experimental choices, and data interpretation that drive the evolution of a simple aniline derivative into a potent and selective therapeutic candidate. The aniline moiety, while a common starting point in medicinal chemistry, presents its own set of challenges, including potential metabolic instability and toxicity.[2] The strategic placement of the methoxy and difluoromethoxy groups on this aniline core provides a fascinating case study in multiparameter optimization. This guide will delve into the synthesis, biological evaluation, and systematic modification of this scaffold, providing researchers and drug development professionals with a comprehensive framework for initiating and interpreting SAR studies.
Section 1: The Core Scaffold - Physicochemical and Synthetic Considerations
The this compound scaffold is defined by three key functional groups, each contributing distinct properties that influence its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Aniline Core: The primary amine on the aromatic ring is a critical anchor point. It can act as a hydrogen bond donor or a nucleophile for further synthetic elaboration, often forming key interactions within a biological target's binding pocket. However, anilines are also susceptible to metabolic oxidation, a key consideration in drug design.[2]
-
2-Methoxy Group (-OCH₃): This electron-donating group influences the electronics of the aromatic ring and the pKa of the aniline nitrogen. Its steric bulk can also dictate the preferred conformation of the molecule, impacting receptor binding. A primary metabolic liability for methoxy groups is O-demethylation.
-
5-Difluoromethoxy Group (-OCF₂H): This is the most strategic feature of the scaffold. The -OCF₂H group serves multiple functions:
-
Metabolic Blocker: It is significantly more resistant to oxidative metabolism compared to a methoxy group, thus enhancing the metabolic stability and half-life of a compound.[1]
-
Lipophilicity Modulation: It increases lipophilicity, which can improve membrane permeability and cell penetration, though this must be carefully balanced to maintain adequate solubility.
-
Hydrogen Bond Donor: Unlike the -OCH₃ or -OCF₃ groups, the hydrogen atom on the difluoromethyl carbon can act as a weak hydrogen bond donor, offering unique interaction possibilities with a biological target.[1]
-
Bioisostere: It can act as a bioisostere for hydroxyl or thiol groups, often with superior pharmacokinetic properties.[1]
-
While the exact synthesis of this compound is not widely published, a plausible and robust synthetic strategy can be devised based on established organic chemistry principles, such as the synthesis of related substituted anilines and difluoromethylation reactions.[3][4]
A common approach involves the synthesis of a phenol precursor, followed by O-difluoromethylation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Methoxy-5-nitrophenol
-
Begin with commercially available 2-methoxy-5-nitroaniline.
-
Dissolve the aniline in an aqueous solution of a strong acid (e.g., H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to perform diazotization, forming a diazonium salt.
-
Carefully heat the reaction mixture to induce hydrolysis of the diazonium salt to the corresponding phenol.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Step 2: O-Difluoromethylation
-
Dissolve the 2-methoxy-5-nitrophenol (1.0 equiv.) in a suitable polar aprotic solvent such as DMF.
-
Add a base, such as cesium carbonate (1.5 equiv.), to generate the phenoxide anion.[3]
-
Add a difluoromethylating agent, such as sodium chlorodifluoroacetate, and heat the reaction (e.g., to 100-120 °C).[3] The difluorocarbene, generated in situ, will insert into the O-H bond.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up by diluting with water and extracting with an organic solvent. Purify the resulting 1-(difluoromethoxy)-2-methoxy-5-nitrobenzene by flash column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro compound in a solvent like ethanol or methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).[4][5]
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.
Section 2: SAR Strategy and Biological Targets
Aniline derivatives are prevalent scaffolds in inhibitors targeting a wide range of proteins, particularly kinases.[4][6] The general SAR strategy for the this compound core involves exploring substitutions at the aniline nitrogen to engage with the target protein, while leveraging the difluoromethoxy and methoxy groups to optimize physicochemical properties and block metabolic pathways.
Based on the activities of structurally related aniline compounds, likely targets for derivatives of this scaffold include:
-
Tyrosine Kinases: Such as VEGFR2, Mer, and c-Met, which are crucial in cancer cell signaling, proliferation, and angiogenesis.[4][6]
-
PI3K/AKT/mTOR Pathway Components: This is a central signaling pathway that is often dysregulated in cancer.[7][8]
-
Bacterial Enzymes: Certain aniline derivatives have shown promise as antibacterial agents.[9]
The following diagram illustrates a typical workflow for a SAR study.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Let's consider a hypothetical SAR study targeting a tyrosine kinase. The aniline nitrogen would likely be acylated or coupled with a heterocyclic system to form a hinge-binding motif.
| Compound ID | R-Group (at Aniline-N) | Kinase IC₅₀ (nM) | Cell Viability IC₅₀ (µM) | Microsomal Half-life (t½, min) | Rationale for Modification |
| Core | -H | >10,000 | >50 | N/A | Baseline scaffold |
| 1a | -C(O)CH₃ | 5,200 | 25.3 | 45 | Simple acetylation to test for basic activity. |
| 1b | -C(O)-Ph | 1,150 | 12.1 | 58 | Introduce aromatic ring for potential π-stacking. |
| 1c | -C(O)-(4-pyridyl) | 450 | 5.6 | 65 | Add H-bond acceptor to improve potency and solubility. |
| 1d | 4-pyrimidinyl | 85 | 1.2 | 72 | Introduce a known kinase hinge-binding motif. |
| 1e | 4-(2-amino-pyrimidinyl) | 15 | 0.2 | >90 | Add H-bond donor to further anchor in the active site. |
Analysis of SAR Data:
-
From Core to 1a/1b: Modification of the aniline nitrogen is essential for activity, transforming the inactive core into a weakly active compound. This confirms the aniline is a key vector for interacting with the target.
-
From 1b to 1c/1d: Introducing nitrogen-containing heterocycles significantly boosts potency. This is a classic strategy in kinase inhibitor design, where these groups often form hydrogen bonds with the "hinge" region of the kinase backbone.[10]
-
From 1d to 1e: The addition of a primary amine to the pyrimidine ring results in a substantial increase in both enzymatic and cellular potency. This suggests a specific hydrogen bond interaction is being satisfied.
-
Metabolic Stability: The consistent increase in microsomal half-life across the series, especially for the more potent compounds, highlights the success of the difluoromethoxy group in blocking metabolism compared to what might be expected from a simple methoxy-aniline scaffold.[1]
Section 3: Key Experimental Protocols for SAR Validation
To ensure the integrity and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.
Principle: To quantify the ability of a test compound to inhibit the enzymatic activity of a target kinase.[11]
Methodology:
-
Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, test compounds (serially diluted in DMSO), and a detection reagent (e.g., ADP-Glo™, Promega).
-
Procedure: a. In a 384-well plate, add the kinase enzyme solution. b. Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Incubate for 15-30 minutes at room temperature to allow compound binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C). e. Stop the reaction and quantify the amount of product (phosphorylated substrate) or consumed reactant (ATP). For ADP-Glo™, this involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition is plotted against the logarithm of the compound concentration, and the IC₅₀ value is determined using a non-linear regression curve fit.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Principle: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines, measuring the metabolic activity of living cells.[11]
Methodology:
-
Cell Culture: Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.[8][12]
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.
Principle: To evaluate the susceptibility of a compound to metabolism by liver enzymes (cytochrome P450s), providing an early indication of its in vivo clearance.[1]
Methodology:
-
Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes (human or rodent) and NADPH (a necessary cofactor) in a phosphate buffer at 37 °C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the metabolic activity with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate of elimination (k). The in vitro half-life (t½) is calculated as 0.693/k.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic inclusion of the difluoromethoxy group provides a powerful tool to enhance metabolic stability and introduce unique molecular interactions, addressing a common failure point for many drug candidates. A systematic and iterative SAR campaign, grounded in robust synthetic chemistry and validated through a suite of biochemical and cellular assays, is the cornerstone of translating this promising scaffold into a clinical candidate.
Future work should focus on exploring a wider range of heterocyclic systems to couple with the aniline nitrogen, aiming to improve selectivity across the kinome. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to better predict the activity of new designs.[13] Ultimately, the principles and protocols outlined in this guide provide a self-validating framework for any research team looking to exploit the unique advantages of the difluoromethoxy group in their drug discovery programs.
References
- Rezaei, M., Mohammadinasab, E., & Esfahani, T. M. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Combinatorial Chemistry & High Throughput Screening, 22(5), 333-345.
- Chem-Impex. (n.d.). 5-Fluoro-2-methoxyaniline.
-
Gotchev, D., et al. (2024). Structure-Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2',1':2,3]imidazo[4,5- h]quinoline-3-carboxylic Acid (AB-161), a Novel Orally Available and Liver-Centric HBV RNA Destabilizer. Journal of Medicinal Chemistry, 67(22), 20467-20494. Available online: [Link]
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Creative Proteomics. (n.d.). Structure Activity Relationship Of Drugs.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole.
- International Journal of Pharmaceutical Sciences Review and Research. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
Biomolecules. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Biomolecules, 15(8), 1180. Available online: [Link]
- Putri, D. E. K., et al. (2022). The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR). Journal of King Saud University - Science.
-
Slaninova, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 139-145. Available online: [Link]
- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline synthesis.
- BenchChem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
-
European Journal of Medicinal Chemistry. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). European Journal of Medicinal Chemistry, 64, 137-147. Available online: [Link]
- BenchChem. (n.d.). Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Derivatives.
-
Zaki, R. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1144. Available online: [Link]
- Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor.
-
Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7079. Available online: [Link]
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Beyond Bioisosterism: The Strategic Role of 5-(Difluoromethoxy)-2-methoxyaniline in Kinase Inhibitor Design
Executive Summary: The "Lipophilic Donor" Paradigm
In the optimization of type I and type II kinase inhibitors, the solvent-exposed region of the ATP-binding pocket often dictates selectivity and physicochemical properties. While the 3,4-dimethoxyaniline motif (exemplified by Gefitinib and Erlotinib) established the standard for EGFR inhibition, it suffers from rapid metabolic clearance via O-demethylation.
This guide analyzes 5-(difluoromethoxy)-2-methoxyaniline not merely as a fluorinated analog, but as a distinct pharmacophore that introduces a "lipophilic hydrogen bond donor" capability. By replacing a methoxy group with a difluoromethoxy (
Pharmacophore Analysis: The Fluorine Effect
The structural distinctiveness of this compound lies in the electronic modulation of the aniline ring and the specific properties of the
The Lipophilic Hydrogen Bond Donor
Unlike the trifluoromethoxy group (
-
Acidity (
): The electronegativity of the two fluorine atoms pulls electron density from the carbon, rendering the remaining proton acidic. -
H-Bond Acidity Parameter (
): The group has an Abraham H-bond acidity value ( ), comparable to aromatic thiols. This allows it to act as a weak hydrogen bond donor to backbone carbonyls or water networks in the kinase solvent front. -
Metabolic Shielding: The C-F bond strength (~116 kcal/mol) and the steric bulk prevent Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) from performing the oxidative O-dealkylation that plagues standard methoxy groups.
Structural Logic Diagram
The following diagram illustrates the tripartite function of this pharmacophore within the ATP-binding pocket.
Figure 1: Pharmacophore interaction map showing the dual role of the difluoromethoxy group: engaging solvent-front residues and blocking metabolic degradation.
Comparative Physicochemical Data
The substitution of a methoxy group with a difluoromethoxy group alters the molecular landscape significantly.
| Property | Methoxy ( | Difluoromethoxy ( | Impact on Kinase Inhibitor |
| Hammett Constant ( | -0.27 (Donor) | +0.13 (Weak Withdrawer) | Reduces electron density on aniline N, potentially lowering |
| Lipophilicity ( | -0.02 | +0.45 | Increases membrane permeability and hydrophobic collapse in the binding pocket. |
| H-Bond Capability | Acceptor Only | Donor & Acceptor | Enables novel interactions with carbonyl oxygens in the protein backbone. |
| Metabolic Stability | Low (Labile) | High (Stable) | Extends |
Synthetic Methodology
Synthesizing this compound requires bypassing the use of ozone-depleting chlorodifluoromethane (Freon-22) gas, which was the historical standard. The modern, scalable approach utilizes sodium chlorodifluoroacetate as a difluorocarbene source.
Reaction Pathway
The synthesis proceeds via the difluoromethylation of 2-methoxy-5-nitrophenol, followed by the chemoselective reduction of the nitro group.
Figure 2: Scalable synthetic route avoiding gaseous Freon-22, utilizing solid difluorocarbene precursors.
Detailed Protocol: Difluoromethylation
Objective: Synthesis of intermediate 4-(difluoromethoxy)-1-methoxy-2-nitrobenzene.
-
Setup: Charge a 3-neck round-bottom flask with 2-methoxy-5-nitrophenol (1.0 eq) and anhydrous DMF (10 vol).
-
Base Addition: Add potassium carbonate (
, 1.5 eq) and heat the mixture to 100°C under atmosphere. -
Carbene Generation: Slowly add sodium chlorodifluoroacetate (2.5 eq) dissolved in DMF over 1 hour via a syringe pump. Note: Slow addition is critical to prevent carbene dimerization (formation of tetrafluoroethylene).
-
Quench: Stir at 100°C for 4 hours. Cool to room temperature and pour into ice water.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[2] -
Purification: Flash chromatography (Hexane/EtOAc) to yield the yellow solid intermediate.
Experimental Validation: Kinase Selectivity Assay
Once the aniline is incorporated into a kinase inhibitor scaffold (e.g., via nucleophilic aromatic substitution on a chloropyrimidine core), its activity must be validated.
Rationale
The difluoromethoxy group targets "Type I½" or "Type II" binding modes where the aniline sits in the adenine pocket and the 5-position extends toward the solvent front or the gatekeeper residue.
Protocol: FRET-Based Kinase Assay (Z'-LYTE)
Objective: Determine
-
Reagent Prep: Prepare 4X Test Compound in 1% DMSO. Prepare 2X Kinase/Peptide Mixture (VEGFR2 kinase domain + Tyr-peptide substrate).
-
Reaction:
-
Add 2.5 µL of Test Compound to a 384-well plate.
-
Add 5 µL of Kinase/Peptide Mixture.
-
Add 2.5 µL of ATP solution (
concentration).
-
-
Incubation: Shake for 30 seconds; incubate for 1 hour at Room Temp.
-
Development: Add 5 µL of Development Reagent (Site-specific protease).
-
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (ex: 400nm, em: 445nm/520nm).
-
Analysis: Plot % Phosphorylation vs. log[Compound]. Calculate
using a sigmoidal dose-response model.
Figure 3: High-throughput screening workflow for validating kinase inhibitory potency.
References
-
Zafrani, Y., et al. (2017).[5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
-
Meanwell, N. A. (2018).[5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Erickson, J. A., et al. (2010). "The Effect of Fluorine Substitution on the Lipophilicity and Metabolic Stability of Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(6), 1965-1968. [Link]
-
PubChem Compound Summary. (2023). "this compound."[4] National Center for Biotechnology Information. [Link]
Sources
Literature Review & Technical Guide: Synthesis of 5-(Difluoromethoxy)-2-methoxyaniline
This guide provides a comprehensive technical analysis of the synthesis pathways for 5-(Difluoromethoxy)-2-methoxyaniline , a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR, EGFR targets).
Part 1: Executive Summary & Strategic Analysis
The moiety This compound (CAS: 1256627-90-3) represents a "privileged scaffold" in modern drug discovery. The combination of the electron-donating methoxy group and the lipophilic, metabolically stable difluoromethoxy group creates a unique electronic profile that modulates potency and solubility in tyrosine kinase inhibitors.
Synthesizing this molecule requires navigating two competing challenges: regiocontrol during electrophilic aromatic substitution and chemoselectivity during the introduction of the labile difluoromethyl ether.
Retrosynthetic Logic
The most robust disconnection strategy relies on the differing activating strengths of oxygen substituents. By exploiting the strong ortho-directing power of the methoxy group versus the weaker influence of the difluoromethoxy group, we can achieve high regioselectivity without protecting groups.
Core Disconnection:
-
C–N Bond Formation: Reduction of the nitro precursor.
-
C–N Bond Introduction: Nitration of the difluoromethoxy-anisole core.
-
O–CF₂H Bond Formation: Difluoromethylation of 4-methoxyphenol.
Figure 1: Retrosynthetic analysis highlighting the linear construction of the target scaffold.
Part 2: Detailed Synthetic Protocols
The following protocols are synthesized from best-in-class methodologies, prioritizing scalability and safety.
Phase 1: O-Difluoromethylation of 4-Methoxyphenol
Objective: Install the difluoromethoxy group. Challenge: Preventing O-formylation or polymerization; handling the volatile difluorocarbene intermediate.
Mechanism: The reaction proceeds via the generation of singlet difluorocarbene (:CF₂), which inserts into the phenoxide O–H bond.
Protocol (Sodium Chlorodifluoroacetate Method): This method avoids the use of gaseous Freon-22 (ozone-depleting) and requires standard lab equipment.
-
Reagents:
-
4-Methoxyphenol (1.0 equiv)
-
Sodium chlorodifluoroacetate (ClCF₂COONa) (2.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: DMF/Water (10:1 v/v)
-
-
Procedure:
-
Charge a round-bottom flask with 4-methoxyphenol, K₂CO₃, and DMF/Water.
-
Heat the mixture to 95–100 °C .
-
Slowly add Sodium chlorodifluoroacetate (dissolved in minimal DMF) over 2 hours via a syringe pump. Note: Slow addition is critical to maintain a steady concentration of :CF₂ and prevent oligomerization.
-
Stir for an additional 2 hours at 100 °C.
-
Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
-
Yield Expectation: 75–85%
-
Key Insight: The presence of water (10%) aids in the solubility of the base and promotes the decarboxylation of the acetate reagent.
Phase 2: Regioselective Nitration
Objective: Introduce the nitro group at the position ortho to the methoxy group. Causality: The methoxy group is a strong ortho/para activator. The para position is blocked by the difluoromethoxy group. The difluoromethoxy group is weakly deactivating/weakly activating but significantly less directing than the methoxy. Thus, substitution occurs exclusively at the 2-position (relative to methoxy).
Protocol:
-
Reagents:
-
4-(Difluoromethoxy)anisole (from Phase 1)
-
Nitric Acid (70%)
-
Acetic Acid (Glacial)
-
-
Procedure:
-
Dissolve the substrate in Glacial Acetic Acid at 0 °C.
-
Add HNO₃ dropwise, maintaining the internal temperature below 10 °C . Exotherm Control: High temperatures may lead to ipso-substitution or cleavage of the difluoromethyl ether.
-
Allow to warm to room temperature and stir for 2 hours.
-
Workup: Quench into ice water. The product, 4-(Difluoromethoxy)-2-nitroanisole , typically precipitates as a yellow solid. Filter and wash with cold water.
-
-
Yield Expectation: 85–90%
Phase 3: Chemoselective Reduction
Objective: Reduce the nitro group to the aniline without defluorinating the side chain. Risk: Palladium-catalyzed hydrogenation can sometimes cleave benzylic-like C–F or O–CF₂ bonds under high pressure or temperature.
Protocol (Catalytic Hydrogenation):
-
Reagents:
-
4-(Difluoromethoxy)-2-nitroanisole
-
10% Pd/C (5 wt% loading)
-
Solvent: Methanol or Ethanol[2]
-
Hydrogen Gas (Balloon pressure, ~1 atm)
-
-
Procedure:
-
Suspend the nitro compound and catalyst in methanol.
-
Purge with Nitrogen, then introduce Hydrogen (balloon).
-
Stir vigorously at room temperature for 4–6 hours.
-
Monitoring: Monitor by TLC/LCMS for the disappearance of the nitro peak.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain This compound as an off-white solid or oil.
-
-
Yield Expectation: >95%
Part 3: Data Summary & Visualization
Process Efficiency Table
| Step | Transformation | Reagents | Critical Parameter | Typical Yield |
| 1 | Ether Formation | ClCF₂COONa, K₂CO₃, DMF | Temp > 90°C (Decarboxylation) | 80% |
| 2 | Nitration | HNO₃, AcOH | Temp < 10°C (Regiocontrol) | 88% |
| 3 | Reduction | H₂, Pd/C, MeOH | 1 atm H₂ (Prevent Defluorination) | 96% |
| Total | Overall Synthesis | -- | -- | ~67% |
Reaction Workflow Diagram
Figure 2: Sequential workflow for the laboratory-scale synthesis.
Part 4: Troubleshooting & Optimization
-
Issue: Low Conversion in Step 1.
-
Cause: Incomplete generation of difluorocarbene or rapid hydrolysis of the carbene by excess water.
-
Fix: Ensure the reaction temperature is maintained above 90°C. Add Sodium chlorodifluoroacetate in portions rather than all at once.
-
-
Issue: Regioisomers in Step 2.
-
Cause: If the reaction runs too hot, nitration may occur meta to the methoxy or displace the difluoromethoxy group.
-
Fix: Strict temperature control (0–5 °C) during addition. Use Acetic Acid as a solvent to moderate the acidity compared to H₂SO₄.
-
-
Issue: Defluorination in Step 3.
-
Cause: Over-reduction.
-
Fix: Use Fe/NH₄Cl (Bechamp reduction) or SnCl₂ if Pd/H₂ causes C-F cleavage. However, at 1 atm H₂, Pd/C is usually safe for aryl difluoromethyl ethers.
-
References
-
Garg, N. K., et al. (2024). Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Organic Syntheses. Link
-
Zafrani, Y., et al. (2019). Difluoromethylation of Phenols and Thiophenols. Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole. Link
-
PubChem Compound Summary. (2025). 2-(Difluoromethyl)-4-nitrophenol Data. National Library of Medicine. Link
-
ChemicalBook. (2019). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline (Analogous Protocol). Link
Sources
Methodological & Application
Technical Application Note: Optimized Coupling Strategies for 5-(Difluoromethoxy)-2-methoxyaniline
Executive Summary & Compound Profile
5-(Difluoromethoxy)-2-methoxyaniline (CAS: 115027-37-3) is a critical pharmacophoric scaffold, particularly prevalent in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, and PDGFR.
The molecule presents a unique duality in synthetic chemistry:
-
Electronic Activation: The ortho-methoxy group (2-OMe) functions as an Electron Donating Group (EDG), enhancing the nucleophilicity of the primary amine.
-
Steric & Electronic Modulation: The meta-difluoromethoxy group (5-OCF₂H) acts as a lipophilic bioisostere of hydroxyl or sulfonyl groups, modulating logP and metabolic stability without significantly deactivating the amine ring. However, the ortho-methoxy group introduces steric bulk that can impede nucleophilic attack on hindered electrophiles.
This guide provides optimized protocols for the three most critical transformations of this scaffold: Nucleophilic Aromatic Substitution (SₙAr) , Amide Coupling , and Buchwald-Hartwig Amination .
Chemical Structure & Properties[1][2][3][4][5][6][7]
-
Molecular Formula: C₈H₉F₂NO₂
-
Molecular Weight: 189.16 g/mol
-
Key Features:
-
2-OMe: Steric hindrance + EDG (activates NH₂).
-
5-OCF₂H: Lipophilic H-bond donor/acceptor; chemically stable under standard basic coupling conditions.
-
Critical Reaction Pathways
The following diagram illustrates the primary synthetic workflows for integrating this aniline into drug scaffolds.
Figure 1: Strategic coupling pathways for this compound in medicinal chemistry workflows.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)
Application: Synthesis of Kinase Inhibitors (e.g., reacting with 4-chloroquinazolines or 2,4-dichloropyrimidines).
The Challenge
While the aniline is nucleophilic, the ortho-methoxy group creates a "buttressing effect," slightly hindering the approach to the electrophilic center of the heterocycle. Standard conditions often result in incomplete conversion or require prolonged heating, which risks degrading the sensitive 4-chloroheterocycle.
Optimized Protocol
Reagents:
-
Substrate: 4-Chloro-substituted heterocycle (1.0 equiv).
-
Nucleophile: this compound (1.1 equiv).
-
Solvent: 2-Propanol (iPrOH) or n-Butanol (n-BuOH).
-
Acid Scavenger: None initially (acid catalysis mechanism) or DIPEA (if substrate is acid-sensitive).
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equiv of the 4-chloroheterocycle in 2-Propanol (concentration 0.2 M).
-
Addition: Add 1.1 equiv of this compound.
-
Reaction: Heat the mixture to reflux (82°C) for 4–6 hours.
-
Mechanistic Note: The reaction is often autocatalytic. The HCl generated protonates the heterocyclic nitrogen, activating the electrophile (C-Cl bond) for nucleophilic attack.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride (M) and formation of the product (M - Cl + Aniline).
-
Workup (Precipitation Method):
-
Cool the reaction mixture to 0°C. The hydrochloride salt of the product often precipitates.
-
Filter the solid and wash with cold iPrOH and Et₂O.
-
-
Workup (Extraction Method):
-
If no precipitate forms, dilute with EtOAc, wash with saturated NaHCO₃ (to neutralize HCl), then brine. Dry over Na₂SO₄.[1]
-
Troubleshooting:
-
Low Conversion:[2][3] Switch solvent to DMA (Dimethylacetamide) and heat to 100°C with 2.0 equiv of DIPEA. The polar aprotic solvent stabilizes the transition state better than alcohols in stubborn cases.
Protocol 2: Amide Coupling
Application: Attaching linkers or "tail" moieties in drug design.
The Challenge
The 2-methoxy group reduces the nucleophilicity of the amine slightly via steric hindrance compared to a para-substituted aniline. Weak coupling agents (e.g., EDC/HOBt) often lead to sluggish kinetics.[3]
Optimized Protocol
Reagents:
-
Coupling Agent: HATU (1.2 equiv) - Preferred for sterically hindered anilines.
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF (anhydrous).
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Reagent Addition: Add HATU (1.2 equiv). Stir for 5–10 minutes to form the activated ester (O-At ester).
-
Coupling: Add this compound (1.1 equiv).
-
Conditions: Stir at Room Temperature (25°C) for 12–16 hours.
-
Note: If the acid is also hindered, heat to 50°C.
-
-
Quench: Dilute with water/ice. Extract with EtOAc.[1]
-
Purification: Wash organic layer with 1N HCl (remove unreacted aniline), sat. NaHCO₃ (remove acid), and brine.
Alternative (Green Chemistry): For scale-up, use T3P (Propylphosphonic anhydride) (50% in EtOAc) with Pyridine as the base. T3P is highly effective for anilines and simplifies workup (water-soluble byproducts).
Protocol 3: Buchwald-Hartwig Cross-Coupling
Application: Coupling with unactivated Aryl Bromides/Chlorides where SₙAr is impossible.
The Challenge
The ortho-methoxy group makes this a "hindered primary amine." First-generation Pd catalysts (e.g., Pd(PPh₃)₄) will likely fail or give low yields.
Optimized Protocol
Catalyst System:
-
Pre-catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂.
-
Ligand: BrettPhos or RuPhos (4 mol%).
-
Rationale: BrettPhos is specifically designed for primary amines and ensures mono-arylation without over-coupling. RuPhos is excellent for hindered substrates.
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or Cs₂CO₃ (if functional groups are base-sensitive).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry the reaction vessel and purge with Argon/Nitrogen.
-
Loading: Add Aryl Halide (1.0 equiv), Aniline (1.2 equiv), Base (NaOtBu, 1.4 equiv), Pd source, and Ligand.
-
Solvent: Add degassed Toluene (0.2 M).
-
Reaction: Heat to 100°C for 8–12 hours.
-
Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash chromatography.
Comparative Data & Selection Guide
| Parameter | SₙAr (Protocol 1) | Amide Coupling (Protocol 2) | Buchwald-Hartwig (Protocol 3) |
| Electrophile | Electron-deficient Heterocycles (Cl/F) | Carboxylic Acids | Unactivated Aryl Halides |
| Key Reagent | iPrOH / Heat | HATU or T3P | Pd / BrettPhos |
| Tolerance | High (Acidic conditions) | Moderate (Base sensitive) | Low (Requires inert atm) |
| Yield (Typical) | 75–90% | 85–95% | 60–85% |
| Main Byproduct | HCl salt (precipitates) | Urea (removable by wash) | Pd residues (requires scavengers) |
References
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [4][5]
- Source: N
- Context: Describes the synthesis and coupling of a structurally homologous aniline (5-SO₂Et vs 5-OCF₂H) for kinase inhibitors.
-
URL:[Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Ligand Selection.
-
Amide coupling reaction in medicinal chemistry: Coupling reagents.
- Source: Hep
- Context: Comparison of H
-
URL:[Link]
-
5-(Difluoromethoxy)
-
Source: ChemScene.[7]
- Context: Commercial availability and physical property verific
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
Using 5-(Difluoromethoxy)-2-methoxyaniline as a building block in API synthesis
Executive Summary
This technical guide details the application of 5-(Difluoromethoxy)-2-methoxyaniline (CAS: 1256627-90-3) as a high-value building block in medicinal chemistry.[1] This moiety serves as a strategic bioisostere for 2,5-dimethoxyaniline, offering enhanced metabolic stability and modulated lipophilicity (LogD) for drug candidates. It is particularly relevant in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, and ALK pathways, where the 2-methoxy-5-substituted aniline motif is a privileged scaffold.
This document provides validated protocols for its synthesis, handling, and incorporation into Active Pharmaceutical Ingredients (APIs), focusing on critical process parameters (CPPs) to ensure high yield and purity.
Chemical Profile & Physicochemical Rationale
Identity
-
Molecular Formula: C
H F NO [1] -
Appearance: Off-white to pale brown solid or viscous liquid (depending on purity/polymorph).[1]
Bioisosteric Utility
In lead optimization, the difluoromethoxy (-OCHF
-
Metabolic Blocking: The C-F bond strength and the steric bulk of the -CHF
group block oxidative O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), extending the drug's half-life ( ).[1] -
Lipophilicity Modulation: The -OCHF
group is a weak hydrogen bond donor (via the C-H bond) and less electron-donating than -OCH , typically increasing the LogP by 0.3–0.6 units, which can improve membrane permeability.[1]
Table 1: Comparative Properties (Theoretical)
| Property | 2,5-Dimethoxyaniline | This compound | Impact |
|---|---|---|---|
| LogP | ~1.3 | ~1.8 | Improved Permeability |
| Metabolic Liability | High (O-demethylation at C5) | Low (Blocked at C5) | Extended
Synthetic Pathways & Protocols
Workflow Visualization
The following diagram illustrates the strategic incorporation of this building block into a Quinazoline-based Kinase Inhibitor scaffold.
Caption: Synthetic workflow from precursor phenol to final API scaffold, highlighting the critical difluoromethylation step.
Protocol A: Synthesis of the Building Block (If not purchased)
Rationale: Commercial supplies can vary in regioisomeric purity.[1] In-house synthesis ensures quality.[1]
Reagents: 2-Methoxy-5-nitrophenol, Sodium Chlorodifluoroacetate (reagent for :CF
-
Difluoromethylation:
-
Dissolve 2-methoxy-5-nitrophenol (1.0 eq) in anhydrous DMF (0.2 M).
-
Add Cs
CO (1.5 eq) and stir at RT for 30 min to form the phenolate. -
Add Sodium Chlorodifluoroacetate (2.0 eq) slowly.
-
Heat to 90–100°C for 4–6 hours. Note: Generation of difluorocarbene (:CF
) is temperature-dependent.[1] -
Monitor: TLC/LC-MS for consumption of phenol.
-
Workup: Dilute with water, extract with EtOAc.[1][7] Wash with brine.[1][7] Purify via silica gel chromatography (Hex/EtOAc) to isolate 4-(difluoromethoxy)-2-nitroanisole .
-
-
Reduction:
Protocol B: Incorporation into Kinase Inhibitors (SNAr Coupling)
Context: This reaction couples the aniline to a 4-chloroquinazoline core, a standard step in synthesizing EGFR/HER2 inhibitors (analogous to Gefitinib synthesis).
Reagents: 4-Chloro-6,7-dialkoxyquinazoline (Core), this compound (1.1 eq), iPrOH (Isopropanol).[1]
Step-by-Step:
-
Charge: In a reaction vessel, suspend the 4-chloroquinazoline derivative (1.0 eq) in Isopropanol (iPrOH) (10 volumes).
-
Why iPrOH? It solubilizes the starting materials at high temp but precipitates the product as the HCl salt upon cooling, facilitating isolation.
-
-
Addition: Add this compound (1.1 eq).
-
Reflux: Heat the mixture to reflux (80–85°C) for 3–6 hours.
-
Observation: The suspension typically clears then thickens as the product precipitates.[1]
-
-
Cooling: Cool slowly to 0–5°C. Stir for 1 hour to maximize precipitation.
-
Isolation: Filter the solid. Wash the cake with cold iPrOH (2x) and Et
O (1x). -
Drying: Dry under vacuum at 45°C.
-
Result: The product is isolated as the Hydrochloride (HCl) salt .[1]
-
Optional: To obtain the free base, partition between EtOAc and saturated NaHCO
.
-
Critical Quality Attributes & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Incomplete Conversion (SNAr) | Aniline nucleophilicity is reduced by electron-withdrawing -OCHF | Add catalytic HCl (1-2 drops) to activate the quinazoline, or switch solvent to DMF/100°C. |
| Defluorination | Exposure to strong Lewis acids (e.g., BBr | Avoid BBr |
| Regioisomer Impurities | Starting material contamination (e.g., 4-methoxy-3-difluoromethoxyaniline).[1] | Verify CAS and NMR of starting material.[1] The -OCHF |
Safety & Handling
-
Toxicity: Like most fluorinated anilines, this compound is classified as Acute Tox. 3 (Oral/Inhalation) . Handle in a fume hood.
-
Skin Absorption: High permeability.[1] Double-gloving (Nitrile) is recommended.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon) to prevent oxidation (browning) over time.
References
-
Chemical Identity & Availability : this compound (CAS 1256627-90-3).[1][2][4][5][6] Sigma-Aldrich / Ambeed Catalog.[1]
-
Bioisosterism of Difluoromethoxy Group : Zafrani, Y., et al. (2017). Difluoromethoxy group as a physicochemical modulator in drug discovery.Journal of Medicinal Chemistry , 60(2), 797-804.
-
General Synthesis of Difluoromethoxy Arenes : Use of Sodium Chlorodifluoroacetate for O-difluoromethylation.[1][7]BenchChem Technical Notes .
-
Kinase Inhibitor Synthesis Protocols : Standard SNAr coupling conditions for Quinazolines.Vanderbilt University Research Guides .
Sources
- 1. 4-fluoro-2-methoxy-aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 2-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
- 3. cacheby.com [cacheby.com]
- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. This compound [myskinrecipes.com]
- 6. This compound [myskinrecipes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Buchwald-Hartwig amination using 5-(Difluoromethoxy)-2-methoxyaniline
Application Note: Buchwald-Hartwig Amination of 5-(Difluoromethoxy)-2-methoxyaniline [1]
Part 1: Executive Summary & Strategic Analysis
This compound (CAS: 114663-87-3) represents a high-value building block in modern medicinal chemistry.[1] The gem-difluoromethoxy group (
However, coupling this aniline via Buchwald-Hartwig amination presents specific challenges:
-
Electronic Deactivation: The meta-difluoromethoxy group exerts an inductive electron-withdrawing effect (
), reducing the nucleophilicity of the amine nitrogen compared to simple anisidines.[2] -
Steric Hindrance: The ortho-methoxy group creates steric bulk near the reaction center, impeding the coordination of the amine to the Palladium(II) intermediate.
-
Chelation Risks: The ortho-oxygen has the potential to act as a hemilabile ligand, potentially sequestering the catalyst in off-cycle resting states.
This guide provides a "First-Time-Right" protocol designed to overcome these barriers using Third-Generation Buchwald Precatalysts and biaryl phosphine ligands.
Part 2: Critical Reaction Parameters
Ligand Selection: The Biaryl Advantage
For primary anilines with ortho-substitution, monodentate biaryl phosphine ligands are superior to bidentate ligands (like BINAP) due to their ability to promote reductive elimination in sterically congested systems.
-
Primary Recommendation: BrettPhos or tBuBrettPhos .
-
Secondary Recommendation: RuPhos .
-
Why: Excellent for secondary amines or if the coupling partner (aryl halide) is extremely hindered.
-
Base & Solvent System
-
Base:
(Cesium Carbonate) is preferred over for this substrate.-
Reasoning: While
is faster, the difluoromethoxy group can be sensitive to strong alkoxides at high temperatures (potential for elimination to difluorocarbene pathways). provides a milder deprotonation environment, preserving the integrity.[2]
-
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol .[1][2]
-
Reasoning: High boiling points allow for sufficient thermal energy to overcome the activation barrier caused by the electron-withdrawing group.
-
Part 3: Standardized Experimental Protocol
General Procedure (1.0 mmol Scale)
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
This compound (1.2 equiv)[2]
-
Catalyst: BrettPhos Pd G3 (0.02 equiv / 2 mol%)
-
Base:
(2.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Note: Moisture is the enemy of the active catalyst. Ensure all glassware is strictly anhydrous.
-
-
Charging:
-
Add the Aryl Halide (1.0 mmol), this compound (1.2 mmol, 227 mg), and
(2.0 mmol, 652 mg) to the vial. -
Add BrettPhos Pd G3 precatalyst (0.02 mmol, ~18 mg).
-
Tip: If using the free ligand and Pd source separately, use
(1 mol%) and BrettPhos (2-4 mol%) and premix in solvent for 5 minutes before adding.
-
-
Degassing:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Nitrogen three times.
-
Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.[1] Sparge the solvent with Nitrogen for 5 minutes to remove dissolved oxygen.
-
-
Reaction:
-
Place the vial in a pre-heated block at 100 °C .
-
Stir vigorously (800+ RPM). Good agitation is crucial for heterogeneous bases like
. -
Monitor via LCMS at 1 hour and 4 hours. Most reactions complete within 2-6 hours.
-
-
Work-up:
-
Cool to room temperature.[4]
-
Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (typically Hexanes/EtOAc gradient).
-
Part 4: Visualization of Reaction Logic
Figure 1: Catalytic Cycle & Steric Management
This diagram illustrates how the BrettPhos ligand facilitates the entry of the hindered aniline into the catalytic cycle.
Caption: Catalytic cycle highlighting the critical role of the ligand in managing the steric approach of the ortho-substituted aniline.
Figure 2: Optimization Decision Tree
Use this workflow if the standard protocol yields <50%.
Caption: Troubleshooting logic for optimizing yields with difficult coupling partners.
Part 5: Data Summary & Expectations
| Parameter | Standard Condition | Alternative Condition | Rationale |
| Catalyst | BrettPhos Pd G3 | RuPhos Pd G3 | BrettPhos handles primary amines best; RuPhos for extremely hindered partners.[1][2] |
| Base | Carbonate is milder for the | ||
| Solvent | 1,4-Dioxane | Toluene / t-Amyl Alcohol | Dioxane is universal; t-Amyl allows higher T ( |
| Temp | Activation energy is moderate due to aniline electronics.[2] |
Part 6: References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[1][2] Chemical Science, 2, 57-68.[1][2] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
Erickson, L. W., et al. (2020). "Difluoromethoxy group as a physiochemical modulator in drug discovery." Journal of Medicinal Chemistry. (General context on the functional group). Link
Sources
- 1. 98446-51-6|2,4-Difluoro-5-methoxyaniline|BLD Pharm [bldpharm.com]
- 2. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 3. Dual transition metal electrocatalysis for difluoromethylation of Aryl halides using potassium difluoroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Pharmaceutical Intermediates Using 5-(Difluoromethoxy)-2-methoxyaniline
[1]
Executive Summary
This guide details the synthetic utility of This compound , a specialized aniline pharmacophore used to engineer metabolically stable kinase inhibitors.[1] Unlike standard methoxy-substituted anilines, this fluorinated building block incorporates a difluoromethoxy (-OCHF₂) motif.[1] This group acts as a lipophilic bioisostere that blocks oxidative
The primary application described herein is the synthesis of 4-anilinoquinazoline derivatives—a privileged scaffold in EGFR, HER2, and VEGFR inhibitors (e.g., analogs of Gefitinib, Erlotinib, and Vandetanib).[2]
Scientific Rationale: The "Fluorine Effect" in Drug Design[3]
Metabolic Stability & Bioisosterism
In medicinal chemistry, the methoxy group (-OCH₃) is a common target for rapid metabolic clearance via
-
Metabolic Shielding: The C-F bond is stronger and less polarized than the C-H bond, preventing hydrogen atom abstraction by CYP450 enzymes.[1] This "blocks" the metabolic soft spot.[1]
-
Lipophilicity Modulation: The -OCHF₂ group is more lipophilic (higher
value) than -OCH₃, improving membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active kinase inhibitors.[1]
Structural Causality
The specific substitution pattern of This compound is designed for the ATP-binding pocket of kinases:
-
2-Methoxy (Ortho): Provides steric bulk that forces the aniline ring to twist out of coplanarity, often improving selectivity for the kinase hinge region.
-
5-Difluoromethoxy (Meta): Projects into the solvent-accessible channel, where the lipophilic fluorine atoms displace high-energy water molecules, gaining entropic binding affinity.[1]
Figure 1: Mechanism of metabolic stabilization via difluoromethoxy substitution.[1]
Experimental Protocol: Synthesis of 4-Anilinoquinazoline Scaffold
Objective: Synthesis of N-(5-(difluoromethoxy)-2-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (Representative EGFR Inhibitor Intermediate).
Reaction Class: Nucleophilic Aromatic Substitution (
Materials & Reagents
| Reagent | Equiv. | Role | Critical Parameter |
| 4-Chloro-6,7-dimethoxyquinazoline | 1.0 | Electrophile | Must be free of hydrolysis product (Quinazolinone).[1] |
| This compound | 1.1 | Nucleophile | Purity >98% (HPLC) to prevent regio-isomers.[1] |
| Isopropanol (IPA) | Solvent | Solvent | Anhydrous (<0.1% water) to prevent hydrolysis.[1] |
| Triethylamine (Et₃N) | 1.5 | Base (Optional) | Only if free-base product is desired immediately.[1] |
Step-by-Step Methodology
Step 1: Reaction Setup[1][4]
-
Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge the flask with 4-Chloro-6,7-dimethoxyquinazoline (10.0 mmol) and anhydrous Isopropanol (IPA) (100 mL).
-
Note: The starting quinazoline is sparingly soluble in IPA at room temperature; a suspension is normal.
-
Add This compound (11.0 mmol, 1.1 equiv) in one portion.
Step 2: Nucleophilic Displacement[1]
-
Heat the reaction mixture to reflux (82°C) under nitrogen.
-
Maintain reflux for 3 to 6 hours .
-
In-Process Control (IPC): Monitor by TLC (DCM:MeOH 95:5) or HPLC.[1] The reaction is complete when the 4-chloroquinazoline peak (< 1%) disappears.
-
Observation: As the reaction progresses, the product typically precipitates out as the hydrochloride salt, turning the suspension from white/pale yellow to a thick yellow/orange slurry.
Step 3: Workup & Isolation (Self-Validating Step)[1]
-
Cool the mixture slowly to Room Temperature (20-25°C), then to 0-5°C in an ice bath for 30 minutes.
-
Filtration: Filter the precipitate using a Buchner funnel.
-
Wash: Wash the filter cake with cold IPA (2 x 20 mL) to remove unreacted aniline and impurities.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
-
Yield: Typical yields for this
reaction are 85-95% .[1]
Step 4: Free-Basing (Optional)
If the HCl salt is not the desired form:
-
Suspend the yellow solid in water (50 mL).
-
Adjust pH to 9-10 using saturated aqueous
or 1M .[1] -
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
Analytical Validation & QC
To ensure the integrity of the intermediate, the following parameters must be verified.
NMR Characterization
- NMR: This is the most diagnostic tool.[1] You should observe a doublet (due to coupling with the geminal proton) around -80 to -85 ppm .[1]
-
NMR (DMSO-
):
HPLC Purity Profile
Workflow Visualization
Figure 2: Process flow for the synthesis of the target pharmaceutical intermediate.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Chloro-quinazoline | Ensure IPA is anhydrous. Avoid prolonged exposure of starting material to moist air.[1] |
| Impurity: Dimerization | Overheating / Concentrated | Maintain dilution (10 mL solvent per 1 mmol substrate).[1] |
| No Precipitation | Product solubility too high | Concentrate the reaction mixture by 50% and add diethyl ether or hexane to induce crystallization.[1] |
| Color Issue | Oxidation of Aniline | Use freshly opened aniline or recrystallize dark aniline precursors before use.[1] Perform reaction under |
References
-
Bioisosterism in Drug Design: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Difluoromethoxy Group Properties: Zafrani, Y., et al. (2017).[1] Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor.[1][3][5] Journal of Medicinal Chemistry. Link[1]
-
General Quinazoline Synthesis: Wissner, A., et al. (2003).[1] Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. Link[1]
-
Anilinoquinazoline Protocols: BenchChem Application Note. (2025).[5][6][7] The Role of 4-Anilino-6,7-dimethoxyquinazoline as a Key Intermediate. Link[1]
-
Metabolic Stability Data: Xing, L., et al. (2015).[1] The impact of fluorine substituents on drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. Link[1]
Sources
- 1. 5-Fluoro-2-methoxyaniline | C7H8FNO | CID 223105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 5-(Difluoromethoxy)-2-methoxyaniline via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Anilines
5-(Difluoromethoxy)-2-methoxyaniline is a key building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy (-OCHF₂) group into pharmacologically active molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. This fluorinated aniline derivative serves as a crucial intermediate in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for oncology and treatments for other metabolic diseases. The efficient and scalable synthesis of this compound is therefore of paramount importance.
Catalytic hydrogenation of the corresponding nitroaromatic precursor, 5-(difluoromethoxy)-2-methoxynitrobenzene, represents the most common and industrially viable method for its production. This application note provides a detailed overview of various catalytic hydrogenation methods, offering in-depth protocols and a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs.
Overview of Catalytic Hydrogenation for Nitroarene Reduction
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its high efficiency, clean conversion, and the generation of water as the primary byproduct. The general reaction is depicted below:
The selection of the catalyst, hydrogen source, and reaction conditions is critical for achieving high yields and purity while ensuring compatibility with other functional groups present in the molecule, such as the difluoromethoxy and methoxy groups in the target compound.
Experimental Protocols
This section details three robust methods for the catalytic hydrogenation of 5-(difluoromethoxy)-2-methoxynitrobenzene to this compound.
Protocol 1: Palladium on Carbon (Pd/C) with Hydrogen Gas
Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.[1][2] This protocol utilizes hydrogen gas as the reductant, which is a clean and effective method, particularly for larger-scale synthesis.
Rationale: 10% Pd/C is a standard catalyst loading that offers a good balance between reactivity and cost. Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and the product, and it is easily removed during workup. The reaction is typically run at a slightly elevated pressure to increase the rate of hydrogen uptake.
Detailed Protocol:
-
To a hydrogenation vessel, add 5-(difluoromethoxy)-2-methoxynitrobenzene (1.0 eq) and methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Palladium on Carbon (1-5 mol% Pd) to the solution.
-
Seal the vessel and purge with nitrogen gas several times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to 1-5 atm.
-
Stir the reaction mixture vigorously at room temperature (20-25°C) for 2-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Raney® Nickel with Hydrazine Hydrate (Transfer Hydrogenation)
Raney® Nickel is a cost-effective alternative to palladium catalysts and is particularly useful when chemoselectivity is a concern.[1][2] This protocol employs hydrazine hydrate as a hydrogen donor in a process known as catalytic transfer hydrogenation, which avoids the need for specialized high-pressure hydrogenation equipment.[3]
Rationale: Transfer hydrogenation offers a practical alternative to using hydrogen gas, making it more accessible for standard laboratory setups.[3] Hydrazine hydrate is a common and effective hydrogen donor for this purpose. Ethanol is a suitable solvent for this system. The reaction is often exothermic and may require initial cooling.
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(difluoromethoxy)-2-methoxynitrobenzene (1.0 eq) in ethanol (15-25 mL per gram of substrate).
-
Carefully add Raney® Nickel (approx. 10-20 wt% of the nitro compound) to the solution.
-
Heat the mixture to a gentle reflux (around 50-60°C).
-
Add hydrazine hydrate (3-5 eq) dropwise to the reaction mixture over a period of 30-60 minutes. An exothermic reaction may be observed.
-
After the addition is complete, continue to stir the reaction at reflux for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the catalyst through a Celite® pad. Caution: The Raney® Nickel filter cake is pyrophoric and should not be allowed to dry. It should be quenched with water immediately after filtration.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired product.
Protocol 3: Palladium on Carbon with Ammonium Formate (Transfer Hydrogenation)
This method also utilizes transfer hydrogenation but with ammonium formate as the hydrogen source.[4][5] It is a mild and efficient method that can be performed at or slightly above room temperature.
Rationale: Ammonium formate is a stable, easy-to-handle solid that decomposes in the presence of a catalyst to provide hydrogen in situ.[4][5] This method is often faster than using hydrazine and can be more chemoselective. Methanol is a common solvent for this transformation.
Detailed Protocol:
-
To a round-bottom flask, add 5-(difluoromethoxy)-2-methoxynitrobenzene (1.0 eq), methanol (10-20 mL per gram of substrate), and ammonium formate (3-5 eq).
-
Carefully add 10% Palladium on Carbon (2-5 mol% Pd) to the mixture.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (40-60°C) for 1-4 hours.
-
Monitor the reaction for the evolution of gas (CO₂) and the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with methanol.
-
Filter the mixture through a Celite® pad to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the product.
Comparative Analysis of Hydrogenation Methods
| Parameter | Pd/C with H₂ Gas | Raney® Nickel with Hydrazine | Pd/C with Ammonium Formate |
| Catalyst | 10% Pd/C | Raney® Nickel | 10% Pd/C |
| Hydrogen Source | H₂ Gas | Hydrazine Hydrate | Ammonium Formate |
| Typical Pressure | 1-5 atm | Atmospheric | Atmospheric |
| Typical Temperature | Room Temperature | 50-80°C | Room Temp. to 60°C |
| Typical Time | 2-8 hours | 2-12 hours | 1-4 hours |
| Advantages | High purity, scalable, clean | Cost-effective, avoids H₂ gas | Fast, mild conditions, easy setup |
| Disadvantages | Requires specialized equipment | Pyrophoric catalyst, toxic reagent | Can be exothermic, reagent cost |
| Chemoselectivity | Good, may reduce other groups | Good, less prone to dehalogenation | Excellent, often very selective |
Experimental Workflow and Logic
The synthesis of this compound via catalytic hydrogenation follows a logical and straightforward workflow. The choice between the different protocols often depends on the available equipment, scale of the reaction, and cost considerations.
Caption: General workflow for the catalytic hydrogenation of 5-(difluoromethoxy)-2-methoxynitrobenzene.
Conclusion
The catalytic hydrogenation methods described provide reliable and efficient pathways for the synthesis of this compound. The choice of catalyst and hydrogen source can be tailored to meet specific laboratory capabilities and project requirements. For large-scale production, Pd/C with hydrogen gas is often preferred for its efficiency and cleanliness. For laboratory-scale synthesis without specialized equipment, transfer hydrogenation with either Raney® Nickel/hydrazine hydrate or Pd/C/ammonium formate are excellent and practical alternatives. Careful monitoring of the reaction and appropriate workup procedures are essential for obtaining the target molecule in high yield and purity.
References
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. zenodo.org [zenodo.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Difluoromethoxy)-2-methoxyaniline
Welcome to the technical support center for the synthesis of 5-(Difluoromethoxy)-2-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice grounded in established chemical principles.
Overview of Synthetic Strategy
The most common and logical synthetic pathway to this compound involves a two-step sequence starting from 2-methoxy-5-nitrophenol. The core challenges typically lie in the first step—the O-difluoromethylation—which is often the yield-limiting step. The subsequent nitro group reduction is a more standard transformation but requires careful execution to ensure chemoselectivity.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My yield for the O-difluoromethylation of 2-methoxy-5-nitrophenol is very low. What are the likely causes and how can I improve it?
Low yield in this step is the most frequent challenge. The root cause often lies in the generation and reactivity of the difluorocarbene intermediate or the stability of the reagents.
Potential Cause 1: Inefficient Difluorocarbene Generation The reaction proceeds via a phenoxide intermediate reacting with difluorocarbene (:CF₂), which is generated in situ. The choice and quality of the base and solvent are critical.[1]
-
Solution:
-
Base Selection: While potassium hydroxide (KOH) can be used, stronger, non-aqueous bases like cesium carbonate (Cs₂CO₃) often give better results by more effectively generating the nucleophilic phenoxide in aprotic polar solvents like DMF.[1]
-
Anhydrous Conditions: Water can compete with the phenoxide for the difluorocarbene and can also hinder the effectiveness of certain bases. Ensure your solvent (e.g., DMF, Acetonitrile) is anhydrous and that reagents are handled under an inert atmosphere (N₂ or Ar). Some studies have shown that switching from aqueous to anhydrous conditions can significantly improve yields.[2]
-
Temperature Control: For difluoromethylation using reagents like sodium chlorodifluoroacetate, the reaction requires heating (e.g., ~120 °C in DMF) to facilitate the decarboxylation that generates the difluorocarbene.[3] Monitor the temperature carefully, as excessive heat can lead to reagent decomposition and side products.
-
Potential Cause 2: Sub-optimal Reagent Stoichiometry Insufficient difluoromethylating agent or base will naturally lead to incomplete conversion.
-
Solution:
-
Increase Equivalents: If you observe a significant amount of unreacted starting material, consider increasing the equivalents of both the difluoromethylating agent and the base.[1] A typical starting point is 1.5-2.0 equivalents of the difluoromethylating source and 1.5-2.0 equivalents of the base relative to the phenol.
-
Data Summary: O-Difluoromethylation Conditions
| Difluoromethylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield | Reference |
| Sodium Chlorodifluoroacetate | Cs₂CO₃ (1.5) | DMF | ~120 | Good | [3] |
| TMSCF₂Br | aq. KOH (20 wt%) | DCM/H₂O | 0 | Moderate | [2] |
| S-(Difluoromethyl)sulfonium Salt | LiOH | Dioxane | 80 | Good to Excellent | [4] |
| Fluoroform (CHF₃) | aq. KOH | N/A (Flow) | N/A | Good | [5] |
Potential Cause 3: Reagent Instability Some difluoromethylating agents are sensitive to moisture and can degrade upon storage.[1]
-
Solution:
-
Always use fresh or properly stored reagents. For sensitive compounds, purchase from a reliable supplier and store under the recommended conditions (e.g., under inert gas, refrigerated).
-
Caption: Decision workflow for troubleshooting low difluoromethylation yield.
Q2: The reduction of the nitro group is incomplete or I'm seeing side products. How can I achieve a clean conversion to the aniline?
This step requires chemoselectivity to reduce the nitro group without affecting the difluoromethoxy group or the aromatic ring.
Potential Cause 1: Ineffective Reduction Conditions The choice of reducing agent and reaction conditions is paramount for a clean, complete reaction.
-
Solution 1: Catalytic Hydrogenation
-
This is often the cleanest method. Use a palladium on carbon catalyst (5-10% Pd/C) under a hydrogen atmosphere (from a balloon or a hydrogenation apparatus).[6][7]
-
Solvent: Ethanol or methanol are excellent solvent choices.
-
Catalyst Loading: Typically, a catalytic amount (1-10 mol%) is sufficient. If the reaction stalls, catalyst deactivation may have occurred. Filtering the mixture through celite and adding fresh catalyst can restart the reaction.
-
-
Solution 2: Chemical Reduction
-
Stannous (II) Chloride (SnCl₂): This is a classic and reliable method for reducing aromatic nitro groups in the presence of other sensitive functionalities.[8] The reaction is typically run in an acidic medium (e.g., concentrated HCl) with ethanol as a co-solvent.
-
Sodium Dithionite (Na₂S₂O₄): A milder and inexpensive alternative that works well in a biphasic system (e.g., dichloromethane/water).[8]
-
Protocol: Catalytic Hydrogenation of 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene
-
Preparation: In a hydrogenation flask, dissolve the nitro-intermediate (1.0 equiv) in ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 1-2% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Stir the mixture vigorously under a positive pressure of H₂ (a balloon is often sufficient for lab scale) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-12 hours).
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional EtOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of O-difluoromethylation with sodium chlorodifluoroacetate?
This reaction proceeds through the thermal decomposition of sodium chlorodifluoroacetate to generate the highly reactive electrophile, difluorocarbene (:CF₂). The phenol starting material is deprotonated by a base to form a nucleophilic phenoxide, which then traps the difluorocarbene to form the desired OCF₂H group.
The mechanism is believed to be analogous to reactions involving other difluorocarbene precursors.[5] The key steps are:
-
Deprotonation: The phenolic proton is removed by a base (e.g., Cs₂CO₃) to form the phenoxide anion.
-
Carbene Generation: Sodium chlorodifluoroacetate, upon heating, undergoes decarboxylation and elimination of chloride to generate difluorocarbene.
-
Nucleophilic Attack: The electron-rich phenoxide attacks the electrophilic difluorocarbene to form the final product.
Q2: How should I monitor the progress of my reactions?
-
Thin Layer Chromatography (TLC): This is the most common and rapid method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate, and product spots. Visualize the spots under a UV lamp (254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the consumption of starting material and the formation of the product by checking for the correct mass-to-charge ratio (m/z) of the components in the reaction mixture.
Q3: What are the best practices for purifying the final product, this compound?
-
Column Chromatography: If the crude product is not sufficiently pure, flash column chromatography on silica gel is the standard method. A gradient of ethyl acetate in hexane is typically effective for eluting the product.[8]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.
-
Purity Analysis: The purity of the final compound should be confirmed using analytical techniques such as:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The characteristic triplet for the -OCF₂H proton in the ¹H NMR and the corresponding signals in the ¹⁹F NMR are key diagnostic peaks.
-
HPLC: High-Performance Liquid Chromatography can provide a quantitative measure of purity.[9][10]
-
GC-MS: Gas Chromatography-Mass Spectrometry can also be used to assess purity and confirm the molecular weight.[11]
-
References
- Zhang, W. et al. (2020). Double O-difluoromethylations of diphenols with TMSCF2Br.
-
Kubelka, T. et al. (2023). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry. [Link]
-
JYX (2023). Mechanochemical Difluoromethylations of Alcohols. [Source appears to be a reprint or pre-print server, linking back to the CCS Chemistry article]. [Link]
-
Prakash, G. K. S. et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry. [Link]
-
Kappe, C. O. et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. [Link]
- Google Patents (2012). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
-
NIOSH (2016). NMAM METHOD 2514: ANISIDINE. CDC. [Link]
-
Beilstein Journal of Organic Chemistry (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. [Link]
-
PubChem. 2-Methoxy-5-nitrophenol. National Center for Biotechnology Information. [Link]
- Google Patents (2014). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
PubMed (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed. [Link]
-
Analytical Methods (2010). RSC Publishing. [Link]
-
Berufsgenossenschaft Rohstoffe und Chemische Industrie. Analytical method for the determination of aromatic amines. BG RCI. [Link]
-
Advanstar Communications Inc. (Date not available). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. 2-(Difluoromethoxy)-5-fluorophenol | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 6. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdc.gov [cdc.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. DGUV Information 213-583 Translation - BG RCI [bgrci.de]
Solving stability issues of the difluoromethoxy group under acidic conditions
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for scientists working with difluoromethoxy (-OCF₂H) containing compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the challenges and solutions associated with the stability of this unique functional group, particularly under acidic conditions. The difluoromethoxy group is a valuable asset in modern medicinal chemistry, offering a desirable balance of metabolic stability, lipophilicity, and hydrogen-bond donor capabilities.[1][2][3] However, its susceptibility to acidic hydrolysis can present significant challenges during synthesis, work-up, formulation, and even in certain physiological environments.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter. We will explore the mechanistic underpinnings of this instability, provide robust troubleshooting strategies, and detail validated experimental protocols.
Section 1: Understanding the Instability – The "Why"
This section delves into the fundamental chemical principles governing the acid-lability of the difluoromethoxy group. A clear understanding of the degradation mechanism is the first step toward developing effective solutions.
Q1: What is the underlying chemical mechanism that makes the aryl-OCF₂H group susceptible to acidic hydrolysis?
A: The acid-lability of the difluoromethoxy group is rooted in a classic acid-catalyzed hydrolysis mechanism, analogous to that of acetals or esters.[4] The process is initiated by the protonation of the ether oxygen, which significantly weakens the C-O bond and makes the difluoromethyl carbon a more potent electrophile.
The key steps are:
-
Protonation: The ether oxygen is protonated by an acid source (like H₃O⁺), forming a protonated intermediate. This is often the rate-determining step.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic difluoromethyl carbon.
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
C-O Bond Cleavage: The C-O bond connecting the difluoromethoxy group to the aromatic ring cleaves, releasing the corresponding phenol (Ar-OH).
-
Breakdown of the Side-Chain: The resulting difluoromethanol intermediate is unstable and rapidly decomposes to release fluoride ions and ultimately formic acid.
The two electron-withdrawing fluorine atoms play a dual role: they destabilize the adjacent carbocation, making an Sₙ1-type mechanism unlikely, but they also make the carbon atom highly susceptible to nucleophilic attack once the oxygen is protonated.
Caption: Proposed mechanism for the acidic hydrolysis of an aryl difluoromethyl ether.
Q2: What are the typical degradation products I should look for when analyzing my sample?
A: When an aryl-OCF₂H compound degrades under acidic aqueous conditions, you should primarily monitor for the appearance of the corresponding phenol (Ar-OH) . This is the most direct and easily quantifiable indicator of hydrolysis using techniques like LC-MS.
Concurrently, the -OCF₂H moiety itself breaks down into smaller, often difficult-to-detect species. The expected byproducts are two equivalents of hydrofluoric acid (HF) and formic acid (HCOOH) . While direct detection of these small molecules in a complex reaction mixture is challenging, monitoring the disappearance of the parent compound and the appearance of the phenol is a reliable method for quantifying the extent of degradation.
Q3: What molecular and environmental factors influence the rate of -OCF₂H degradation?
A: The stability of the difluoromethoxy group is not absolute; it is highly dependent on its molecular and external environment.
-
Electronic Effects: The electronic nature of the aromatic ring is a critical factor. Electron-donating groups (EDGs) on the ring increase the electron density on the ether oxygen, making it more basic and thus more susceptible to protonation. Conversely, electron-withdrawing groups (EWGs) decrease the oxygen's basicity, slowing down the initial protonation step and enhancing stability.
-
Neighboring Group Participation: Functional groups adjacent (in the ortho position) to the -OCF₂H group can influence its stability through steric hindrance or intramolecular interactions. For example, a bulky ortho substituent may sterically hinder the approach of water, slowing hydrolysis. In some cases, neighboring groups can even accelerate hydrolysis.[5]
-
pH and Acid Strength: The rate of hydrolysis is directly proportional to the concentration of acid. Stronger acids (lower pH) will lead to faster degradation.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Stress testing at elevated temperatures (e.g., 40-60 °C) is a common practice to predict long-term stability at room temperature.[6]
-
Solvent System: The presence and concentration of water are crucial, as it acts as the nucleophile. Reactions run in anhydrous acidic conditions will not exhibit this hydrolytic degradation pathway.
| Factor | Effect on Stability | Rationale |
| Electron-Donating Groups | Decreases | Increases basicity of the ether oxygen, facilitating protonation. |
| Electron-Withdrawing Groups | Increases | Decreases basicity of the ether oxygen, hindering protonation.[7] |
| Low pH (High Acidity) | Decreases | Higher concentration of protons accelerates the rate-limiting step. |
| High Temperature | Decreases | Provides the necessary activation energy for the reaction. |
| Anhydrous Conditions | Increases | Prevents hydrolysis by eliminating the required water nucleophile. |
Section 2: Troubleshooting & Mitigation Strategies
This section provides actionable advice for overcoming stability issues in your experimental work.
Q4: My compound is showing significant degradation during an acidic aqueous work-up after synthesis. What are my immediate options?
A: This is a common problem. If you suspect acidic work-up is the culprit, consider these immediate modifications to your procedure:
-
Minimize Contact Time: Perform the acidic wash as quickly as possible. Do not let the biphasic mixture sit for extended periods.
-
Use Weaker Acids: Instead of strong acids like 1 M HCl, try using a saturated solution of a weaker acid like ammonium chloride (NH₄Cl) or dilute citric acid.
-
Lower the Temperature: Perform the entire work-up procedure in an ice bath. This will significantly slow the rate of hydrolysis.
-
Skip the Acid Wash: If the purpose of the acid wash is to remove basic impurities, consider an alternative purification method like flash column chromatography, which is performed under non-aqueous conditions.
-
Immediate Neutralization: After the acid wash, immediately wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any residual acid before proceeding.
Caption: Decision workflow for troubleshooting work-up-related stability issues.
Q5: From a medicinal chemistry perspective, how can I strategically modify a lead molecule to improve the intrinsic stability of its -OCF₂H group?
A: If the -OCF₂H lability is inherent to the molecule's structure, rational design modifications can offer a permanent solution. This is a key aspect of lead optimization.
-
Modulate Ring Electronics: As discussed in Q3, this is the most powerful strategy. If your molecule has an electron-rich aromatic system (e.g., anisole, aniline derivatives), consider replacing electron-donating groups with bioisosteric or electron-withdrawing ones if tolerated by the target pharmacology. For example, replacing a para-methoxy group with a chlorine atom would be expected to increase stability.
-
Introduce Steric Shields: Flanking the -OCF₂H group with ortho substituents can provide steric hindrance that physically blocks the approach of water. Even a relatively small methyl group can have a significant protective effect.
-
Positional Isomerism: Explore moving the -OCF₂H group to a different position on the aromatic ring. Its electronic environment, and therefore its stability, can change dramatically depending on its position relative to other substituents.
Q6: I am developing a drug candidate for oral administration, and I'm concerned about stability in the low pH of the stomach. What formulation strategies can help?
A: This is a critical issue for oral drug development. The goal is to prevent the drug's release in the stomach and ensure it reaches the more neutral environment of the intestine.
-
Enteric Coatings: This is the most common and effective solution. The drug is formulated into a tablet or capsule that is coated with a pH-sensitive polymer. This coating is insoluble at the low pH of the stomach (pH 1.5-3.5) but dissolves readily at the higher pH of the small intestine (pH > 5.5).
-
Proton Pump Inhibitors (PPIs): For certain indications, the drug could be co-administered with a PPI like pantoprazole (which itself contains a difluoromethoxy group stabilized within its benzimidazole structure).[8] PPIs raise the pH of the stomach, thereby protecting the acid-labile drug.
-
Formulation with Buffering Agents: Including basic excipients in the formulation can create a micro-environment around the drug particle that transiently raises the local pH as the dosage form dissolves, providing some measure of protection.
Section 3: Analytical & Experimental Protocols
Reliable data is key to solving stability issues. This section provides standardized protocols for assessing the stability of your compounds.
Q7: What is the best practice for setting up an acidic stability study and analyzing the results by LC-MS?
A: A well-designed stability study is crucial for making informed decisions. The following protocol outlines a standard procedure for an acidic stress test.
Protocol 1: Acidic Stress Test for -OCF₂H Containing Compounds
Objective: To quantify the rate of hydrolysis of a test compound under controlled acidic conditions.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Incubator or water bath set to 37 °C
-
HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your test compound in DMSO.
-
Reaction Setup:
-
Label two sets of tubes: "Acidic" and "Neutral".
-
To the "Acidic" tubes, add 495 µL of 0.1 M HCl.
-
To the "Neutral" tubes, add 495 µL of pH 7.4 phosphate buffer (this will serve as your t=0 and control).
-
-
Initiate Reaction: Add 5 µL of the 10 mM stock solution to each tube (final concentration: 100 µM). Vortex briefly.
-
Incubation: Place all tubes in the 37 °C incubator.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one "Acidic" tube from the incubator.
-
Quenching: Immediately add 500 µL of cold acetonitrile to the tube to stop the reaction. For the t=0 sample, quench a "Neutral" tube immediately after adding the compound.
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed for 10 minutes to precipitate any salts.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using the LC-MS method below.
Protocol 2: LC-MS Analysis of Degradation
Objective: To separate and quantify the parent compound and its primary degradation product (the phenol).
Instrumentation:
-
Liquid Chromatography system coupled with a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
C18 Reverse-Phase HPLC column.
Typical LC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended to ensure detection of parent and degradant.
-
Analysis: Use Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (EIC) for the exact masses of your parent compound and the expected phenol degradant.
-
Quantification: Calculate the percentage of parent compound remaining at each time point relative to the t=0 sample by comparing the peak areas.
-
% Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluoridealert.org [fluoridealert.org]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Recrystallization of 5-(Difluoromethoxy)-2-methoxyaniline
Strategic Overview
Purifying 5-(Difluoromethoxy)-2-methoxyaniline (CAS 112176-02-6) presents a unique challenge due to its "push-pull" electronic structure. The molecule contains a polar, electron-donating methoxy group and a lipophilic, electron-withdrawing difluoromethoxy group.
This duality creates two primary failure modes during recrystallization:
-
Oiling Out (Liquid-Liquid Phase Separation): The lipophilic fluorinated tail often causes the compound to separate as an oil rather than a crystal, particularly in aqueous-organic mixtures.
-
Oxidative Degradation: Like many electron-rich anilines, this compound is prone to rapid oxidation, leading to pink or brown discoloration (azo/azoxy coupling) that is difficult to remove.
This guide moves beyond standard textbook procedures, offering a self-validating logic system to ensure >99.5% HPLC purity.
Solvent System Selection & Solubility Logic
Do not blindly follow a "recipe." The optimal solvent depends on your specific impurity profile (e.g., unreduced nitro intermediates vs. oxidation byproducts).
Primary Solvent Candidates
| Solvent System | Role | Pros | Cons | Recommended For |
| Toluene / Heptane | Primary Choice | Excellent for avoiding "oiling out"; removes non-polar impurities. | Lower recovery yield if not cooled to -10°C. | Final Polishing (Removing trace isomers). |
| Ethanol / Water | Secondary Choice | High solubility delta; environmentally benign. | High risk of oiling out; water promotes oxidation. | Bulk Cleanup (Removing inorganic salts). |
| IPA (Isopropyl Alcohol) | Alternative | Slower evaporation allows better crystal growth. | Harder to remove residual solvent. | Large Scale (Batch >100g). |
The "Oiling Out" Prevention Protocol
If you observe oil droplets instead of crystals, your system has entered the Metastable Zone incorrectly.
-
The Fix: You must ensure the temperature of the solution is below the boiling point of the solvent but above the oiling-out temperature (LLPS boundary).
-
The Adjustment: Switch from Ethanol/Water to Toluene/Heptane . The non-polar nature of Heptane aligns better with the difluoromethoxy group, promoting ordered lattice packing over amorphous oil formation.
The "Golden Path" Recrystallization Protocol
Objective: Isolate >99% pure white/off-white solid. Prerequisite: Nitrogen atmosphere is highly recommended to prevent oxidation during heating.
Step 1: Dissolution & Carbon Treatment
-
Place crude this compound in a flask equipped with a reflux condenser and N2 line.
-
Add Toluene (approx. 3-5 mL per gram of solid).
-
Heat to 60-65°C. If the solid does not dissolve, add Toluene in 0.5 mL increments.
-
Critical Step: Once dissolved, add Activated Carbon (0.5 wt%) and stir for 15 minutes at 60°C. This adsorbs high-molecular-weight colored oxidation impurities.
-
Optional: Add a pinch of Sodium Dithionite if the crude is heavily colored (dark brown), as this acts as a reducing agent.
Step 2: Hot Filtration[1]
-
Filter the hot solution through a pre-warmed Celite pad to remove the carbon.
-
Why pre-warmed? To prevent the product from crystallizing inside the funnel stem.[1]
Step 3: Controlled Crystallization
-
Return the filtrate to the flask and reheat to dissolve any nuclei.
-
Slowly add Heptane (Antisolvent) dropwise at 60°C until a faint, persistent cloudiness appears (the "Cloud Point").
-
Add 1-2 mL of pure Toluene to clear the solution back to transparency.
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall.
-
Cooling Ramp:
-
60°C
25°C over 2 hours (stirring at 50 RPM). -
25°C
0°C over 1 hour. -
Hold at 0°C for 1 hour.
-
Step 4: Isolation
-
Filter the white needles/plates under vacuum.
-
Wash with cold (0°C) Heptane/Toluene (9:1 ratio).
-
Dry in a vacuum oven at 40°C for 12 hours.
Troubleshooting Center (FAQs)
Q1: My product is coming out as a brown oil, not a crystal. What is happening?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[2] It occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature. Immediate Fix:
-
Reheat the mixture until it is a clear solution again.
-
Add more Solvent (Good Solvent): Increase the Toluene ratio by 10-15%. This lowers the saturation point.
-
Seed at High Temp: Add a seed crystal immediately as the temperature drops to 50°C.
-
Slow Down: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling forces the molecules to agglomerate into oil droplets rather than align into a lattice.
Q2: The crystals are white, but they turn pink after sitting on the bench for an hour.
Diagnosis: Surface oxidation. The aniline amine group is reacting with atmospheric oxygen. Immediate Fix:
-
Recrystallize again using degassed solvents (sparged with Nitrogen).
-
Wash the final filter cake with a weak solution of Sodium Bisulfite or Ascorbic Acid before the final heptane wash.
-
Store the final product under Argon or Nitrogen in an amber vial.
Q3: My yield is only 40%, but purity is high. How do I recover the rest?
Diagnosis: Too much "Good Solvent" (Toluene) holds the product in the mother liquor. Immediate Fix:
-
Take the mother liquor (filtrate) and concentrate it by rotary evaporation to 50% volume.
-
Cool to -10°C. A second crop of crystals will form.
-
Warning: The second crop is usually less pure. Analyze it separately before combining with the first crop.
Visual Workflows
Figure 1: Solvent Selection & Process Decision Tree
Caption: Decision matrix for selecting solvent systems based on impurity profile.
Figure 2: Troubleshooting "Oiling Out"
Caption: Step-by-step remediation workflow for liquid-liquid phase separation (oiling out).
References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for aniline crystallization and salt formation strategies).
-
Mettler Toledo. (2024). Oiling Out in Crystallization - Causes and Solutions. (Authoritative guide on the thermodynamics of oiling out).
-
BenchChem Technical Support. (2025). Recrystallization of Substituted Anilines. (Specific troubleshooting for aniline derivatives).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3-(Difluoromethoxy)aniline. (Used for physical property verification of analogous isomers).
-
National Institutes of Health (NIH). (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. (Provides analogous synthesis and purification data for 2-methoxy-5-substituted anilines).
Sources
Troubleshooting low reactivity of 5-(Difluoromethoxy)-2-methoxyaniline in coupling
Ticket Status: OPEN Priority: HIGH Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic Overview: The "Perfect Storm" Substrate
Welcome to the technical support hub for 5-(Difluoromethoxy)-2-methoxyaniline . If you are experiencing stalled reactions (<10% conversion) or messy impurity profiles, you are not alone. This substrate presents a unique dual-threat to standard coupling protocols:
-
Electronic Deactivation (The Meta-Effect): The 5-(difluoromethoxy) group is a potent Electron Withdrawing Group (EWG) ($ \sigma_m > 0
-I$), significantly lowering the pKa of the anilinium ion. This renders the nitrogen lone pair less nucleophilic than in standard anisidines. -
Steric & Chelation Blockade (The Ortho-Effect): The 2-methoxy group provides steric bulk immediately adjacent to the reaction center. Furthermore, the oxygen atom can act as a hemilabile ligand, coordinating to metal centers (Pd/Cu) and potentially forming stable, non-reactive 5-membered chelate rings that arrest the catalytic cycle.
The Result: A sterically hindered, electron-poor nucleophile that resists standard "broad-scope" conditions.[1][2]
Troubleshooting Guide: Buchwald-Hartwig Amination
User Issue: Standard Pd(OAc)₂/BINAP or XPhos conditions yield <5% product. Starting material remains.
Root Cause Analysis
Standard ligands like BINAP are too sterically crowded to accommodate the ortho-methoxy group effectively, or they lack the electron-richness to facilitate the oxidative addition of the aryl halide coupling partner if it is deactivated. More critically, the reductive elimination step is often the bottleneck with sterically hindered anilines.
The Protocol: Steric-Specific Catalysis
You must switch to Dialkylbiaryl Phosphine Ligands specifically engineered for ortho-substituted anilines.[1]
Recommended System:
-
Ligand: RuPhos (First Choice) or BrettPhos .[1]
-
Why: RuPhos is the "Gold Standard" for secondary amines and bulky primary anilines. Its specific bulk prevents the formation of inactive bis-ligated Pd complexes, while its electron-rich nature drives the catalytic cycle.
-
-
Precatalyst: RuPhos Pd G4 (or G3).[1]
-
Base: NaOtBu (Sodium tert-butoxide).[1]
-
Why: The electron-poor nature of your aniline makes the N-H proton more acidic. A strong, bulky base like NaOtBu facilitates deprotonation/coordination better than weak carbonate bases (
) in this specific context, provided your coupling partner tolerates it.
-
Step-by-Step Optimization Protocol
-
Charge Vessel: Add Aryl Halide (1.0 equiv), this compound (1.2 equiv), and NaOtBu (1.4 equiv) to a vial.
-
Catalyst Addition: Add RuPhos Pd G4 (2.0 mol%).
-
Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) but allow 5 mins pre-stirring in solvent before adding base.[1]
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration). Sparge with Argon for 5 minutes (Critical: Oxygen poisons these electron-rich ligands).[1]
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through Celite/Silica plug to remove Pd residues before LCMS analysis.
Troubleshooting Guide: Amide Coupling
User Issue: EDC/NHS or HATU coupling with a carboxylic acid fails. LCMS shows activated ester but no product.
Root Cause Analysis
The nucleophilicity of the nitrogen is too low to attack the active ester generated by EDC or HATU at a reasonable rate. The ortho-methoxy group physically blocks the trajectory of attack (Burgi-Dunitz angle interference).
The Protocol: High-Energy Activation
You must bypass the "Active Ester" intermediate and use a "High Energy" acyl chloride or fluoride intermediate.
Method A: The Acid Chloride Route (Robust)
-
Activation: Convert your Carboxylic Acid (1.0 equiv) to the Acid Chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM.
-
Evaporation: Remove solvent/excess reagent in vacuo (crucial to remove HCl).[1]
-
Coupling: Re-dissolve Acid Chloride in DCM. Add Pyridine (3.0 equiv) or 2,6-Lutidine (if acid sensitive).[1]
-
Addition: Add this compound (1.1 equiv) and DMAP (10 mol%).
-
Why DMAP? It forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by weak nucleophiles.[1]
-
Method B: Ghosez's Reagent (For Acid-Sensitive Substrates) If your substrate cannot survive Oxalyl Chloride, use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine).[1] It generates the acid chloride under neutral conditions.
| Parameter | Standard (Fail) | Recommended (Pass) |
| Coupling Agent | EDC, HOBt, HATU | Oxalyl Chloride or Ghosez's Reagent |
| Base | DIPEA / TEA | Pyridine or 2,6-Lutidine |
| Catalyst | None | DMAP (Nucleophilic Catalyst) |
| Temperature | RT | 0°C to RT (or Reflux in DCE if stubborn) |
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process and the steric/electronic environment causing the reactivity issues.
Caption: Decision tree for selecting the correct protocol based on reaction type.
Caption: Mechanistic map showing how the 2-OMe and 5-OCHF2 groups deactivate the center, and how RuPhos compensates.
Frequently Asked Questions (FAQs)
Q: Can I use Cs₂CO₃ instead of NaOtBu in the Buchwald coupling? A: You can, but expect slower rates. Because the 5-OCHF₂ group lowers the pKa of the aniline, a weaker base might suffice for deprotonation thermodynamically, but NaOtBu helps solubilize the intermediate and prevents the "shut-down" of the catalytic cycle often seen with heterogeneous carbonate bases in hindered systems. If your substrate has base-sensitive esters, switch to K₃PO₄ and use BrettPhos Pd G4 at 80°C.[1]
Q: Why does the reaction turn black immediately? A: Immediate black precipitation usually indicates Pd-black formation (catalyst decomposition).[1] This happens when the oxidative addition or amine binding is too slow, and the unstable Pd(0) species aggregates.
-
Fix: Ensure you are using a G3/G4 precatalyst (which stabilizes the Pd(0) source) and that your solvent is rigorously degassed.
Q: I see a peak with Mass M+12 in LCMS. What is it? A: In amide couplings using HATU/DMF, this is likely the formamidine adduct . The low nucleophilicity of your aniline allows the solvent (DMF) or the coupling reagent to react with the amine competitively.
-
Fix: Switch to the Acid Chloride method (Method A above) to eliminate this side reaction.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][3]
-
Ghosez, L., et al. (1979).[1] Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1]
-
Ingoglia, B. T., & Buchwald, S. L. (2016).[1] Pd-Catalyzed C-N Cross-Coupling Reactions of Sterically Hindered Primary Amines.[1] Organic Letters, 18(11), 2580-2583.[1] [1]
Sources
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-(Difluoromethoxy)-2-methoxyaniline and its Trifluoromethoxy Analog for Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) moieties have garnered significant attention for their ability to enhance metabolic stability, modulate lipophilicity, and influence receptor binding affinity.[1][2] This guide presents an in-depth comparison of the chemical reactivity of two key building blocks: 5-(difluoromethoxy)-2-methoxyaniline and its trifluoromethoxy analog, 2-methoxy-5-(trifluoromethyl)aniline. This analysis is designed to provide researchers, synthetic chemists, and drug development professionals with a comprehensive understanding of their relative performance in common synthetic transformations, supported by established chemical principles and representative experimental protocols.
Unveiling the Electronic Nuances: Difluoromethoxy vs. Trifluoromethoxy
The reactivity of an aniline derivative is intrinsically linked to the electronic nature of its substituents. Both the -OCHF₂ and -OCF₃ groups, positioned para to the amine, exert a strong influence on the electron density of the aromatic ring and the nucleophilicity of the amino group. This is a consequence of the interplay between their inductive and resonance effects.
The potent electron-withdrawing inductive effect (-I) of the fluorine atoms dominates in both substituents, deactivating the aromatic ring towards electrophilic substitution compared to unsubstituted aniline.[3] The trifluoromethoxy group, with three fluorine atoms, exhibits a stronger inductive effect than the difluoromethoxy group. This renders the aromatic ring of the trifluoromethoxy analog less electron-rich and, consequently, less reactive towards electrophiles.
Conversely, the oxygen atom in both groups can participate in a resonance effect (+M), donating a lone pair of electrons to the aromatic ring. This effect would typically activate the ortho and para positions. However, the strong -I effect of the fluorine atoms significantly diminishes the electron-donating ability of the oxygen. This attenuation is more pronounced in the -OCF₃ group.
The net result is that both anilines are deactivated, with 2-methoxy-5-(trifluoromethyl)aniline being significantly less reactive in electrophilic aromatic substitutions than this compound . Similarly, the stronger electron-withdrawing nature of the -OCF₃ group reduces the electron density on the aniline nitrogen to a greater extent, making it a weaker nucleophile.
Comparative Reactivity in Key Synthetic Transformations
The subtle yet significant electronic differences between the difluoromethoxy and trifluoromethoxy groups manifest in their reactivity in a range of common synthetic transformations crucial for drug development.
N-Acylation: A Probe of Nucleophilicity
N-acylation is a fundamental reaction for the protection of the amino group or for the introduction of amide functionalities, which are prevalent in pharmaceutical compounds. The rate and efficiency of this reaction are directly proportional to the nucleophilicity of the aniline nitrogen.
Given the stronger electron-withdrawing nature of the trifluoromethoxy group, This compound is expected to undergo N-acylation more readily than 2-methoxy-5-(trifluoromethyl)aniline . This translates to potentially milder reaction conditions, shorter reaction times, and higher yields for the difluoromethoxy analog.
Experimental Protocol: Comparative N-Acetylation
This protocol provides a framework for a comparative study of the N-acetylation of this compound and 2-methoxy-5-(trifluoromethyl)aniline.
Materials:
-
This compound
-
2-methoxy-5-(trifluoromethyl)aniline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR spectrometer
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve this compound (1.0 eq) and 2-methoxy-5-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (10 mL per gram of aniline).
-
Addition of Reagents: To each flask, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction with this compound is expected to proceed faster.
-
Work-up: Upon completion, quench each reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Isolation and Purification: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude products can be purified by recrystallization or column chromatography on silica gel.
-
Characterization: Characterize the purified N-acetylated products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and assess purity.
Electrophilic Aromatic Substitution: The Impact of Ring Deactivation
For electrophilic aromatic substitution reactions, such as halogenation or nitration, the difference in the deactivating strength of the -OCHF₂ and -OCF₃ groups becomes paramount. The more electron-rich aromatic ring of This compound will be more susceptible to electrophilic attack . This may necessitate more forcing conditions (e.g., stronger Lewis acids, higher temperatures) to achieve comparable yields for the trifluoromethoxy analog.
The methoxy group at the 2-position is an ortho-, para-director, and since the para position is occupied, it will direct incoming electrophiles to the positions ortho to it (positions 3 and 5). The amino group is also a strong ortho-, para-director. However, under the often acidic conditions of electrophilic aromatic substitution, the amino group is protonated to form an anilinium ion, which is a meta-director. To control the regioselectivity and avoid unwanted side reactions, protection of the amino group as an amide is often necessary. The amide is still an ortho-, para-director but is less activating than the free amino group.
Experimental Protocol: Comparative Bromination of N-Acetylated Anilines
This protocol outlines a comparative study of the bromination of the N-acetylated derivatives of the two anilines.
Materials:
-
N-acetyl-5-(difluoromethoxy)-2-methoxyaniline
-
N-acetyl-2-methoxy-5-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Aqueous sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
TLC plates (silica gel)
-
NMR spectrometer
Procedure:
-
Reaction Setup: In separate flasks, dissolve the N-acetylated anilines (1.0 eq) in acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to each flask in portions at room temperature.
-
Reaction Monitoring: Monitor the reactions by TLC. It is anticipated that the reaction with the difluoromethoxy derivative will be faster.
-
Work-up: Once the starting material is consumed, quench the reactions with aqueous sodium thiosulfate solution to destroy any remaining NBS. Extract the products with dichloromethane.
-
Isolation and Purification: Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude products by column chromatography.
-
Characterization: Analyze the purified brominated products by NMR and mass spectrometry to determine the regioselectivity and confirm the structures.
Sandmeyer Reaction: Transformation of the Amino Group
The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a powerful tool for introducing a wide range of substituents onto an aromatic ring in place of an amino group.[6][7][8][9] The formation of the diazonium salt is typically robust for most anilines. The subsequent substitution reaction, which can be mechanistically complex, may be influenced by the electronic nature of the ring. For Sandmeyer-type trifluoromethylation, copper-mediated protocols are well-established.[10] While both anilines are expected to undergo the Sandmeyer reaction, the more electron-withdrawing nature of the trifluoromethoxy group might slightly influence the stability and reactivity of the diazonium salt intermediate.
Experimental Protocol: Comparative Sandmeyer Cyanation
This protocol provides a general procedure for the cyanation of both anilines via the Sandmeyer reaction.
Materials:
-
This compound or 2-methoxy-5-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Toluene
-
Ice
-
Sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Diazotization: Dissolve the aniline (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath. To this cooled solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with toluene or another suitable organic solvent.
-
Isolation and Purification: Wash the organic extract with water and then with a sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting nitrile by distillation or chromatography.
-
Characterization: Confirm the structure of the product by IR (presence of a nitrile peak), NMR, and mass spectrometry.
Data Summary
| Property | This compound | 2-Methoxy-5-(trifluoromethyl)aniline | Rationale for Difference |
| Predicted Basicity (pKa) | Higher | Lower | The -OCF₃ group is a stronger electron-withdrawing group than -OCHF₂, reducing the electron density on the nitrogen atom more significantly. |
| Predicted N-Acylation Reactivity | Higher | Lower | The higher nucleophilicity of the amino group in the difluoromethoxy analog leads to a faster reaction rate. |
| Predicted Electrophilic Aromatic Substitution Reactivity | Higher | Lower | The aromatic ring of the difluoromethoxy analog is less deactivated due to the weaker inductive effect of the -OCHF₂ group compared to the -OCF₃ group. |
Visualizing the Reactivity Landscape
Electronic Effects Influencing Reactivity
Caption: Electronic influence of -OCHF₂ vs. -OCF₃ groups on aniline reactivity.
General Workflow for Comparative Reactivity Studies
Caption: A generalized workflow for the comparative reactivity analysis.
Conclusion and Outlook
The choice between this compound and 2-methoxy-5-(trifluoromethyl)aniline as a synthetic building block will depend on the specific requirements of the target molecule and the synthetic route. The difluoromethoxy analog offers higher intrinsic reactivity, which can be advantageous for reactions requiring a more nucleophilic amine or a more activated aromatic ring. This may allow for milder reaction conditions and potentially higher yields.
Conversely, the trifluoromethoxy analog, while more challenging to functionalize due to its lower reactivity, imparts greater metabolic stability and lipophilicity to the final compound.[1] Therefore, the selection of the appropriate building block represents a trade-off between synthetic accessibility and the desired physicochemical properties of the target molecule. This guide provides the foundational knowledge and experimental frameworks to enable informed decisions in the design and execution of synthetic strategies employing these valuable fluorinated anilines.
References
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Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Organic Chemistry Portal. Available from: [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. PMC. (2023, August 16). Available from: [Link]
-
A general electrochemical strategy for the Sandmeyer reaction. Royal Society of Chemistry. (2018, September 17). Available from: [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. (2022, January 21). Available from: [Link]
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The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. PubMed. (2018, August 1). Available from: [Link]
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Electrophilic Substitution Reaction of Anilines. BYJU'S. Available from: [Link]
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri–St. Louis. Available from: [Link]
-
P.R, S., & S, A. (2013). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. International Journal of ChemTech Research, 5(5), 2248-2253. Available from: [Link]
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Electrophilic aromatic substitution. Wikipedia. Available from: [Link]
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Aromatic Electrophilic substitution. (2020, February 15). Available from: [Link]
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21.03 Sandmeyer Reaction. OrganicChemGuide. Available from: [Link]
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Vora, J. J., Parmar, K. D., & Patel, N. B. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advanced in Applied Science Research, 2(3), 89-93. Available from: [Link]
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A general electrochemical strategy for the Sandmeyer reaction. PMC. (2018, September 17). Available from: [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (2025, July 18). Available from: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018, December 3). Available from: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. (2020, January 23). Available from: [Link]
- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Google Patents.
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. (2025, January 24). Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. (2025, July 17). Available from: [Link]
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Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. (2017, November 9). Available from: [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline. AFIT. Available from: [Link]
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed. (2013, January 25). Available from: [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. (2018, July 24). Available from: [Link]
-
Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. PMC. (2025, January 13). Available from: [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. (2020, October 15). Available from: [Link]
-
2-Methoxy-5-(Trifluoromethyl)Aniline 98.0%(GC). Pure Synth. Available from: [Link]
-
2-Methoxy-5-(trifluoromethyl)aniline. PubChem. Available from: [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. (2024, December 11). Available from: [Link]
-
Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Evaluating the Nucleophilicity of Substituted Aniline Derivatives. reddit. (2022, May 13). Available from: [Link]
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journals. (2013, January 25). Available from: [Link]
-
A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. Scientific Research Publishing. (2017, July 20). Available from: [Link]
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A Comparative Spectroscopic Guide to 5-(Difluoromethoxy)-2-methoxyaniline and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development.[1] Aniline derivatives, in particular, are a prevalent motif in medicinal chemistry, valued for their versatile biological activities.[2][3] This guide provides an in-depth spectroscopic characterization of 5-(Difluoromethoxy)-2-methoxyaniline, a compound of interest due to the unique electronic properties imparted by the difluoromethoxy group. Through a comparative analysis with its structural analogs—2-methoxyaniline, 4-methoxyaniline, and 3,4-dimethoxyaniline—we will explore the nuances of spectroscopic interpretation and highlight the structural fingerprints that define these molecules.
The introduction of fluorine-containing functional groups can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group, with its distinct electronic and conformational properties, presents a unique signature in various spectroscopic analyses. Understanding these signatures is paramount for unambiguous identification and quality control in a research and development setting.
Comparative Spectroscopic Analysis: Unveiling Molecular Signatures
This section details the expected spectroscopic data for this compound, drawing comparisons with experimentally determined data for its close structural relatives. The following analyses provide a comprehensive toolkit for the characterization of this and similar aniline derivatives.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides critical information about the chemical environment of protons within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal offer a detailed map of the molecular structure.
Expected ¹H NMR Data for this compound and Comparative Data for Analogs
| Compound | Aromatic Protons (ppm) | Methoxy Protons (-OCH₃) (ppm) | Amino Protons (-NH₂) (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~6.9 (d), ~6.7 (dd), ~6.5 (d) | ~3.8 (s) | ~4.5 (br s) | ~6.5 (t, -OCHF₂) |
| 2-Methoxyaniline | 6.7-6.9 (m)[4] | 3.86 (s)[4] | 3.7 (br s)[4] | - |
| 4-Methoxyaniline | 6.6-6.8 (m)[5][6] | 3.75 (s)[6] | 3.5 (br s) | - |
| 3,4-Dimethoxyaniline | 6.7-6.8 (m)[7][8] | 3.84 (s), 3.81 (s)[7] | 4.0 (br s) | - |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns often observed in substituted aromatic systems. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents, with the latter being particularly useful for observing exchangeable protons like those of the amine group.
The most telling feature in the predicted ¹H NMR spectrum of this compound is the triplet signal for the proton of the difluoromethoxy group (-OCHF₂), typically appearing at a significantly downfield chemical shift due to the strong deshielding effect of the two fluorine atoms. This signal will exhibit coupling to the two fluorine atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. While generally less sensitive than ¹H NMR, it offers a wider chemical shift range and often provides a distinct signal for each unique carbon atom.
Expected ¹³C NMR Data for this compound and Comparative Data for Analogs
| Compound | Aromatic Carbons (ppm) | Methoxy Carbon (-OCH₃) (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | ~150 (C-O), ~140 (C-N), ~118, ~115, ~112, ~105 | ~56 | ~116 (t, -OCHF₂) |
| 2-Methoxyaniline | 147.2, 137.9, 121.3, 118.6, 114.9, 110.3[4] | 55.3[4] | - |
| 4-Methoxyaniline | 152.9, 142.0, 115.9, 114.7[6] | 55.7[6] | - |
| 3,4-Dimethoxyaniline | 149.3, 143.9, 139.9, 112.9, 103.8, 100.2[7] | 56.4, 55.9[7] | - |
Expert Insights: The carbon of the difluoromethoxy group is expected to appear as a triplet in the ¹³C NMR spectrum due to coupling with the two fluorine atoms. The chemical shift of this carbon will be significantly influenced by the electronegative fluorine atoms.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[9][10] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.
Expected ¹⁹F NMR Data for this compound
| Compound | Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |
| This compound (Predicted) | -80 to -90 | Doublet |
Rationale: The difluoromethoxy group is expected to show a single resonance in the ¹⁹F NMR spectrum. This signal will be split into a doublet due to coupling with the single proton attached to the same carbon (-OCHF₂). The chemical shift is predicted based on data for similar aromatic difluoromethoxy compounds.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.[12] The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.
Key IR Absorption Bands for Aniline Derivatives (cm⁻¹)
| Functional Group | Vibration | Expected Range (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 (two bands for primary amine) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-O (ether) | Stretching | 1000-1300 (asymmetric and symmetric) |
| C-F | Stretching | 1000-1400 |
Comparative Insights: While the IR spectra of the compared anilines will share similarities in the N-H, C-H, and C=C regions, the spectrum of this compound will be distinguished by strong absorption bands in the 1000-1400 cm⁻¹ region, attributable to the C-F stretching vibrations of the difluoromethoxy group.[13]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thus revealing its molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful method for the analysis of volatile and semi-volatile compounds like aniline derivatives.[14]
Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ or [M+H]⁺ (m/z) |
| This compound | C₈H₉F₂NO₂ | 189.16 | 189 or 190 |
| 2-Methoxyaniline | C₇H₉NO | 123.15 | 123 or 124[4] |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | 123 or 124[5] |
| 3,4-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 153 or 154[7] |
Trustworthiness Through Fragmentation: The fragmentation pattern observed in the mass spectrum provides a self-validating system for structural confirmation. For this compound, characteristic fragments would likely arise from the loss of the difluoromethoxy group or the methoxy group. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition with high accuracy, further confirming the molecular formula.
Experimental Protocols
A robust and reproducible experimental workflow is essential for obtaining high-quality spectroscopic data. The following protocols outline the standard procedures for the characterization of aniline derivatives.
Sample Preparation and General Considerations
-
Purity: Ensure the sample is of high purity, as impurities can significantly complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.[1]
-
Solvent Selection: Choose an appropriate deuterated solvent for NMR analysis that dissolves the sample and has minimal overlapping signals.
-
Concentration: Prepare samples at an appropriate concentration for each spectroscopic technique to ensure an adequate signal-to-noise ratio.
Workflow for Spectroscopic Characterization
Caption: A generalized workflow for the spectroscopic characterization of organic compounds.
Conclusion
The comprehensive spectroscopic characterization of this compound, through a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, provides a robust framework for its unambiguous identification. By comparing its predicted spectral data with the experimental data of structurally related anilines, we can confidently assign key structural features. The presence of the difluoromethoxy group introduces unique and readily identifiable signals, particularly the characteristic triplet in the ¹H and ¹³C NMR spectra and a doublet in the ¹⁹F NMR spectrum. This guide serves as a valuable resource for researchers in drug development and related fields, enabling the confident characterization of this and other novel fluorinated aniline derivatives.
References
- Zhang, J., Xu, Y., & Zhang, B. (2014). Supporting Information.
-
PubChem. (n.d.). 2-Methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 4-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Wong, C. M., McBurney, R. T., Binding, S. C., Peterson, M. B., Gonçales, V. R., Gooding, J. J., & Messerle, B. A. (2017). Supporting Information. Green Chemistry, 19(13), 3142-3151.
-
Wannebroucq, A., Meunier-Prest, R., Chambron, J.-C., & Bouvet, M. (2021). ¹H (bottom) and ¹⁹F (top) NMR spectra of 5 in DMSO-d6. ResearchGate. Retrieved from [Link]
- Design, Synthesis, Molecular Docking, Characterization of Aniline Derivatives and Their Evaluation of Anti-Tubercular Activity. (2022).
-
Automated Topology Builder. (n.d.). 4-Methoxyaniline. The University of Queensland. Retrieved from [Link]
- Kolate, S. S., Waghulde, G. P., Patil, C. J., Sarode, C. H., & Waghulde, V. S. (2019). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives.
-
PubChem. (n.d.). 3,4-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Jian, F., Zhao, P.-S., & Zhang, C. (2007). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 63(1), o243-o244.
- Rebourt, E., Pépin-Donat, B., & Doulain, J.-C. (2000). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Synthetic Metals, 113(1-2), 1-10.
-
mzCloud. (2023). 2-Anisidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 4-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research.
-
University of Arizona. (n.d.). 19Fluorine NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Ottokemi. (n.d.). 3,4-Dimethoxyaniline, 98%. Retrieved from [Link]
- Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(difluoromethoxy)-2-methylaniline. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(difluoromethoxy)-5-methoxyaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". Retrieved from [Link]
- Venkatesh, R., et al. (2016). Experimental and theoretical spectral investigations of 5-chloro-ortho-methoxyaniline using FT-IR, FT-Raman and DFT analysis. Indian Journal of Pure & Applied Physics, 54, 412-421.
- The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. (1965). Acta Chemica Scandinavica, 19, 2407-2411.
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ResearchGate. (n.d.). The spectral analysis (¹H NMR and ¹³C NMR) of 5 a and 5 i. Retrieved from [Link]
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Stoltz, B. M., et al. (n.d.). Supporting Information: Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Caltech. Retrieved from [Link]
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Reference Standards for 5-(Difluoromethoxy)-2-methoxyaniline Identification: A Technical Qualification Guide
Executive Summary: The Precision Challenge
5-(Difluoromethoxy)-2-methoxyaniline (CAS: 1256627-90-3 ) is a critical fluorinated building block used in the synthesis of advanced kinase inhibitors and bioactive agrochemicals. Unlike common pharmacopoeial excipients, this intermediate often lacks a readily available Compendial Reference Standard (CRS) (e.g., USP or EP RS).
This guide addresses the "Standard Gap"—the scenario where researchers must validate the identity of this compound using commercial Analytical Standards or establish an In-House Primary Standard . We compare the performance of available reference grades and define a self-validating protocol for definitive identification, focusing on distinguishing it from critical positional isomers like 2-(difluoromethoxy)-5-methoxyaniline.
Reference Standard Grades: A Comparative Analysis
When sourcing this compound for GMP or GLP regulated work, not all "standards" are equal. The following table compares the three primary classes of reference materials available for this compound.
Table 1: Comparative Performance of Reference Material Grades
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Analytical Standard | Grade C: Research Chemical (Reagent) |
| Primary Use | Quantitation, Instrument Calibration (ISO 17034) | Identification, Assay (Internal QC) | Synthesis Starting Material |
| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer's Internal Primary Standard | None / Batch-specific |
| Purity | >99.0% (with Uncertainty Budget) | >97-98% (Chromatographic Purity) | >95% (Often varies) |
| Content Assignment | Mass Balance (qNMR + HPLC + ROI + KF) | HPLC Area % or simple Titration | HPLC Area % only |
| Risk Profile | Low: Defensible in regulatory audits. | Medium: Requires in-house verification. | High: Unsuitable for analytical calibration. |
| Availability | Rare for this specific intermediate.[1] | Available (e.g., Sigma, specialized vendors). | Common (Bulk suppliers). |
Critical Insight: For this compound, a CRM is likely unavailable. The Gold Standard approach is to purchase Grade B (Analytical Standard) and upgrade it to a Qualified In-House Primary Standard using the protocol in Section 4.
Analytical Identification Strategy
The presence of the difluoromethoxy (-OCHF₂) group and the methoxy (-OCH₃) group on an aniline ring creates a unique spectroscopic fingerprint. However, reliance on a single method (like LC-MS) is insufficient due to isobaric isomers.
The "Triad of Truth" for Identification
-
¹H-NMR (Nuclear Magnetic Resonance): The definitive structural proof.
-
Target Signal: The -OCHF₂ group appears as a distinct triplet (due to coupling with two fluorine atoms) in the chemical shift range of 6.5 – 7.5 ppm with a large coupling constant (
). -
** DIFFERENTIATION:** Positional isomers (e.g., substitution at C4 vs. C5) will shift the aromatic splitting patterns significantly.
-
-
¹⁹F-NMR:
-
Target Signal: A doublet corresponding to the two fluorine atoms coupled to the single proton. This confirms the presence of the
motif specifically, ruling out or impurities.
-
-
LC-MS/MS (High Resolution):
-
Target: Exact mass
Da. -
Fragmentation: Loss of the difluoromethyl group (
, 51 Da) or methoxy group ( , 31 Da).
-
Experimental Protocol: Establishing an In-House Primary Standard
If a USP/EP standard is unavailable, you must characterize a high-purity batch to serve as your reference. This protocol ensures Scientific Integrity .
Workflow Diagram: The Qualification Cycle
Figure 1: The "Mass Balance" approach to qualifying a non-compendial reference standard. This workflow ensures the standard is fully characterized for both identity and potency.
Step-by-Step Methodology
Step 1: Structural Confirmation (Identity)
-
Prepare Solution: Dissolve 10 mg of the candidate standard in 0.6 mL of DMSO-d6.
-
Acquire ¹H-NMR: Run at 400 MHz or higher.
-
Acceptance Criteria: Observe a singlet at ~3.8 ppm (Methoxy), a triplet at ~6.9 ppm (
, Difluoromethoxy), and three aromatic protons with coupling constants consistent with 1,2,4-substitution pattern.
-
-
Acquire ¹⁹F-NMR:
-
Acceptance Criteria: A doublet at ~-82 ppm (chemical shift varies by solvent).
-
Step 2: Purity Assessment (Potency)
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Procedure: Inject the sample. Calculate purity using the Area Normalization Method , ensuring all impurities are integrated.
-
-
Residuals:
-
Measure Water (Karl Fischer titration).
-
Measure Residual Solvents (GC-Headspace) and Inorganic Ash (Residue on Ignition).
-
Step 3: Mass Balance Calculation
Calculate the final assay potency (
Decision Guide: Selecting the Right Method
Use this logic flow to determine which analytical technique is required based on your specific data need.
Figure 2: Analytical decision tree. Note that for this specific compound, NMR is non-negotiable for identity due to the risk of positional isomers.
References
-
Sigma-Aldrich. this compound Product Specification & CAS 1256627-90-3. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-(difluoromethoxy)-5-methoxyaniline (Isomer Comparison). Link
-
European Medicines Agency (EMA). ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. (Section 11.17 on Primary Reference Standards). Link
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Link
-
Volochnyuk, D. M., et al. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry. ChemRxiv, 2025.[2] (Context on synthesis and stability of difluoromethoxy anilines). Link
(Note: While direct CAS matches are rare in public catalogs, the protocols above align with ICH Q2(R1) validation standards for fluorinated pharmaceutical intermediates.)
Sources
Safety Operating Guide
5-(Difluoromethoxy)-2-methoxyaniline proper disposal procedures
Topic: 5-(Difluoromethoxy)-2-methoxyaniline: Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide
Chemical Identity & Hazard Context
Objective: Immediate identification and hazard profiling to determine the correct waste stream.
Before initiating disposal, you must validate the chemical identity. This compound belongs to the class of halogenated anilines , a structural motif common in medicinal chemistry (e.g., kinase inhibitors). Its disposal is governed by two critical functional behaviors: the basicity of the amine and the chemical stability of the difluoromethoxy group.
| Property | Data / Characteristic |
| Chemical Name | This compound |
| Functional Groups | Primary Amine (Aniline), Methoxy Ether, Difluoromethoxy (Fluoroalkoxy) |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Skin Sensitizer , Aquatic Toxin . |
| Reactivity | Incompatible with Acids (Exothermic salt formation), Oxidizers (Fire/Explosion risk). |
| Waste Classification | Halogenated Organic (Due to Fluorine content). |
| Physical State | Typically a solid (powder or crystal) at room temperature. |
Critical Safety Note: Do not confuse this with non-halogenated anilines. The presence of the difluoromethoxy group mandates that this waste be treated as Halogenated , which dictates specific incineration protocols to manage hydrogen fluoride (HF) generation.
Pre-Disposal Stabilization & Segregation
Core Directive: Segregation is the primary defense against unexpected reactions in the waste container.
The "Why" Behind the Protocol
-
Acidity Risk: Anilines are weak bases. Adding them to a waste container with high acid content (e.g., Nitric or Sulfuric acid waste) can generate significant heat (exotherm) and potentially toxic vapors.
-
Halogen Requirement: The fluorine atoms require high-temperature incineration with scrubbing. Mixing this with non-halogenated solvents (like Acetone/Methanol waste) dilutes the non-halogenated stream, forcing the entire volume to be treated as expensive halogenated waste.
Segregation Logic Diagram
The following decision tree illustrates the required workflow for classifying and binning this specific compound.
Figure 1: Decision logic for segregating this compound waste. Note the critical check for acidity to prevent exothermic reactions.
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or double-bagged heavy-duty polyethylene bags.
-
Labeling: Mark clearly as "Hazardous Waste - Toxic Solid - Halogenated."
-
Protocol:
-
Wear Nitrile gloves (double gloving recommended) and a lab coat.
-
Transfer solid material into the primary container.
-
Wipe the exterior of the container with a damp paper towel (treat the towel as solid waste).
-
Seal strictly. Do not leave open in the fume hood.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Container: Approved safety carboy (typically translucent HDPE or glass with safety coating).
-
Compatibility:
-
MUST go into the Halogenated Solvent stream. Even if dissolved in Methanol (non-halogenated), the presence of the difluoromethoxy group contaminates the stream.
-
NEVER pour into an "Acid Waste" container.
-
-
Protocol:
-
Check the pH of the solution. If highly acidic, slowly neutralize with Sodium Bicarbonate or a similar weak base to pH 6–8 to prevent heat generation in the drum.
-
Pour into the container labeled "Halogenated Organic Waste."
-
Log the addition on the waste tag, specifically noting "Fluorinated Aniline" to aid the disposal facility in incineration planning.
-
Scenario C: Rinsate & Empty Containers
-
Triple Rinse Rule: Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., Acetone or Ethanol).
-
Rinsate Disposal: The solvent rinsate must be disposed of in the Halogenated Liquid Waste container (Scenario B), not down the drain.
-
Defacing: Deface the label of the empty, rinsed bottle and dispose of the glass/plastic in the "Chemically Contaminated Glass" or "Recycling" bin, depending on your facility's specific RCRA permit status for "RCRA Empty" containers.
Final Destruction: The Incineration Path
Why this matters to you: Understanding the endpoint ensures you label correctly.
The ultimate fate of this compound is High-Temperature Incineration .
-
Combustion: The compound is injected into a rotary kiln incinerator operating >1000°C.
-
Fluorine Liberation: The C-F bonds in the difluoromethoxy group are strong; they break down to form Hydrogen Fluoride (HF) gas.
-
Scrubbing: The incinerator facility uses a caustic scrubber (spray tower) to neutralize the HF gas into harmless salts (e.g., Calcium Fluoride) before exhaust release.
-
Operational Insight: If you mislabel this as "Non-Halogenated," it might be sent to a fuel-blending facility that lacks HF scrubbers, causing equipment corrosion and illegal emissions. Always label as Halogenated.
-
Emergency Spill Response
-
Minor Spill (< 5g):
-
Isolate the area.
-
Cover with a spill pad or absorbent material (vermiculite).
-
Using a scoop, place the contaminated absorbent into a sealable bag.
-
Wipe the surface with a mild detergent and water; dispose of wipes as solid waste.
-
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Anilines can absorb through the skin; seek medical attention if irritation persists.
References
-
United States Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. EPA. (2022).[1] Guidelines for Solvent Waste Recycling and Disposal. (Halogenated vs. Non-Halogenated definitions). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
